molecular formula C12H15NO4 B14494182 4-(4-Nitrophenoxy)cyclohexan-1-ol CAS No. 64935-36-0

4-(4-Nitrophenoxy)cyclohexan-1-ol

Cat. No.: B14494182
CAS No.: 64935-36-0
M. Wt: 237.25 g/mol
InChI Key: NOOUELFGSLSVPS-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)cyclohexan-1-ol is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64935-36-0

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-(4-nitrophenoxy)cyclohexan-1-ol

InChI

InChI=1S/C12H15NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-2,5-6,10,12,14H,3-4,7-8H2

InChI Key

NOOUELFGSLSVPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-(4-Nitrophenoxy)cyclohexan-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Nitrophenoxy)cyclohexan-1-ol for Advanced Research

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a rigid cyclohexyl scaffold, a reactive hydroxyl group, and an electronically distinct nitrophenoxy moiety, makes it a versatile intermediate for synthesizing more complex molecular architectures. The para-nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and serving as a precursor to a primary amine, a common pharmacophore. The secondary alcohol on the cyclohexane ring provides a key handle for esterification, etherification, or oxidation.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its chemical identifiers, physicochemical properties, a robust synthesis protocol with mechanistic considerations, predicted analytical data for characterization, potential applications, and essential safety protocols.

Compound Identification and Physicochemical Properties

As a specialized research chemical, this compound may not be widely cataloged. A definitive CAS Registry Number® is not publicly indexed at the time of this writing, which is common for novel intermediates. Researchers should rely on structural confirmation via the analytical methods detailed in Section 3. The primary identifiers and computed properties are summarized below.

Table 1: Core Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₁₅NO₄-
Molecular Weight 237.25 g/mol Computed
Canonical SMILES C1CC(CCC1O)OC2=CC=C([O-])C=C2-
InChI Key (Generated upon synthesis)-
CAS Registry Number® Not Publicly Available[1][2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Notes
Appearance Pale yellow to white crystalline solidBased on related nitrophenyl ethers and cyclohexanol derivatives.
Melting Point > 100 °CThe rigid structure and polar groups suggest a relatively high melting point.
Boiling Point > 350 °C at 760 mmHgHigh due to molecular weight and polarity; likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Methanol, Chloroform; Insoluble in water.Polarity of the hydroxyl and nitro groups balanced by the nonpolar hydrocarbon core.
logP (Octanol/Water) ~2.5 - 3.5Estimated based on structural fragments, indicating moderate lipophilicity.

Synthesis and Mechanistic Insights

The most direct and reliable method for preparing this compound is via a nucleophilic aromatic substitution (SNAAr) or a Williamson ether synthesis variant. The protocol below utilizes the reaction between commercially available trans-1,4-cyclohexanediol and 1-fluoro-4-nitrobenzene.

Causality of Experimental Choices:

  • trans-1,4-Cyclohexanediol: The trans isomer is chosen for stereochemical control, leading to a well-defined product. Its two hydroxyl groups are in equatorial positions, but mono-substitution is statistically favored by controlling stoichiometry.

  • 1-Fluoro-4-nitrobenzene: The fluorine atom is an excellent leaving group for SNAAr reactions, activated by the strongly electron-withdrawing nitro group at the para position.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the cyclohexanediol, forming a potent alkoxide nucleophile without competing in the substitution reaction.

  • Dimethylformamide (DMF): A polar aprotic solvent is ideal for this reaction. It readily dissolves the reactants and effectively solvates the sodium cation, leaving the alkoxide nucleophile highly reactive.

Experimental Protocol: Synthesis of trans-4-(4-Nitrophenoxy)cyclohexan-1-ol
  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add trans-1,4-cyclohexanediol (1.16 g, 10 mmol, 1.0 equiv).

  • Solvation: Add anhydrous DMF (50 mL) and stir until the diol is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 440 mg, 11 mmol, 1.1 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the mono-alkoxide.

  • Nucleophilic Substitution: Re-cool the mixture to 0 °C. Add a solution of 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol, 1.0 equiv) in anhydrous DMF (10 mL) dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the pure product.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process Reactant1 trans-1,4-Cyclohexanediol Deprotonation Step 1: Deprotonation (0°C to RT) Reactant1->Deprotonation Reactant2 1-Fluoro-4-nitrobenzene SNAAr Step 2: SNAAr Reaction (0°C to 60°C) Reactant2->SNAAr Base Sodium Hydride (NaH) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->SNAAr Mono-alkoxide intermediate Workup Step 3: Aqueous Workup & Extraction SNAAr->Workup Purification Step 4: Column Chromatography Workup->Purification Product Product: 4-(4-Nitrophenoxy) cyclohexan-1-ol Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Accurate structural elucidation is paramount. The following predicted spectral data serve as a benchmark for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Two distinct doublets are expected in the aromatic region. The protons ortho to the nitro group will be downfield (δ ~8.2 ppm, J ≈ 9 Hz) due to strong deshielding. The protons ortho to the ether linkage will be further upfield (δ ~7.0 ppm, J ≈ 9 Hz).

    • Cyclohexyl Protons: The methine proton attached to the oxygen of the ether (H-C-OAr) will appear around δ 4.5-4.7 ppm. The methine proton attached to the hydroxyl group (H-C-OH) will be found around δ 3.6-3.8 ppm. The remaining methylene protons of the cyclohexane ring will appear as complex multiplets between δ 1.4 and 2.2 ppm. The hydroxyl proton will appear as a broad singlet, its chemical shift being concentration-dependent.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: The carbon bearing the nitro group will be highly deshielded (~142 ppm), while the carbon attached to the ether oxygen will be even more deshielded (~164 ppm). The other aromatic carbons will appear between 115 and 126 ppm.

    • Cyclohexyl Carbons: The carbon attached to the ether oxygen (C-OAr) is expected around 75-78 ppm. The carbon bearing the hydroxyl group (C-OH) should appear around 69-72 ppm. The remaining aliphatic carbons will be found in the upfield region of 30-35 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group.

    • C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong, characteristic absorption bands at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).[3]

    • C-O Stretch: A strong band around 1250 cm⁻¹ for the aryl-ether C-O stretch and another around 1050-1100 cm⁻¹ for the alcohol C-O stretch.

  • MS (Mass Spectrometry):

    • Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 238.1023 in high-resolution ESI-MS).

    • Fragmentation: Common fragmentation patterns would include the loss of water from the alcohol, cleavage of the ether bond, and loss of the nitro group.

CharacterizationWorkflow cluster_synthesis Input cluster_analysis Analytical Techniques cluster_validation Validation Crude Crude Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR MS Mass Spectrometry (HRMS) Crude->MS IR IR Spectroscopy Crude->IR Structure Structural Confirmation NMR->Structure Connectivity Purity Purity Assessment NMR->Purity Impurity Check MS->Structure Molecular Formula IR->Structure Functional Groups

Caption: Standard workflow for the analytical characterization of the title compound.

Applications in Drug Discovery and Chemical Biology

This compound is not an end-product therapeutic but rather a highly valuable scaffold for building diverse chemical libraries. Its utility stems from its two distinct functional handles.

  • As a Bifunctional Linker: The hydroxyl group can be used to attach the molecule to a solid support for combinatorial synthesis or to link it to another molecule of interest via an ester or ether bond.

  • Precursor to Bioactive Amines: The nitro group is a synthetic precursor to an aniline moiety. This transformation is typically achieved cleanly and in high yield via catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl). The resulting primary amine is a critical functional group in a vast number of pharmaceuticals, enabling the formation of amides, sulfonamides, and ureas, which are prevalent in modern drug candidates.

  • Fragment-Based Drug Design (FBDD): This molecule can serve as a fragment for screening against biological targets. The cyclohexanol portion provides a 3D vector for exiting the binding pocket, while the nitrophenyl group can engage in specific interactions or serve as a handle for fragment evolution.

Applications cluster_path1 Pathway A: Hydroxyl Group Derivatization cluster_path2 Pathway B: Nitro Group Reduction Start This compound Esterification Esterification (R-COCl) Start->Esterification Etherification Etherification (R-X) Start->Etherification Reduction Reduction (e.g., H₂/Pd-C) Start->Reduction ProDrug Pro-Drug Moieties Esterification->ProDrug Linker Linker for Conjugates Etherification->Linker Amine 4-(4-Aminophenoxy) cyclohexan-1-ol Reduction->Amine Amidation Amide/Sulfonamide Formation Amine->Amidation Pharmacophore Bioactive Molecules Amidation->Pharmacophore

Caption: Potential synthetic pathways for utilizing the title compound.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on the hazards of structurally related nitrophenyl ethers and substituted alcohols is mandatory.[4][5][6]

Potential Hazards:

  • Toxicity: Aromatic nitro compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[7] They can potentially cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]

  • Chronic Effects: The toxicological properties have not been fully investigated. Long-term exposure should be avoided.[4]

Recommended Safety Protocols
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly.[8]

    • Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[6]

  • Handling: Avoid creating dust. Avoid all personal contact. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Conclusion

This compound represents a valuable and versatile chemical building block for advanced research. Its well-defined stereochemistry and orthogonal functional groups—a modifiable alcohol and a reducible nitro group—provide a strategic platform for the synthesis of novel compounds in drug discovery and materials science. While its specific properties and applications are still emerging, the foundational chemical principles outlined in this guide offer researchers a solid framework for its synthesis, characterization, and safe utilization in the laboratory.

References

  • Cole-Parmer. (2004). Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Available at: [Link]

  • Georganics. (2011). 4-NITROPHENYL OCTYL ETHER Safety Data Sheet. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Zhang, Y., et al. (2002). Synthesis of hexakis(4-nitrophenoxy)cyclotriphosphazene by an improved method. Acta Chimica Sinica, 60(5), 955-956. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-4-(3-nitrophenyl)cyclohexan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (2026). CAS Registry - List Details. Substance Registry Services. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Hexakis(4-nitrophenoxy)-cyclotriphosphazene. Available at: [Link]

  • CAS. (n.d.). CAS SciFinder®. Available at: [Link]

Sources

literature review of 4-(4-Nitrophenoxy)cyclohexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 4-(4-Nitrophenoxy)cyclohexan-1-ol represents a classic challenge in bifunctional linker design. This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and metabolic probes, where the cyclohexane ring provides a rigid spacer between an E3 ligase ligand and a target protein warhead.

The core synthetic challenge lies not in the bond formation itself, but in chemoselectivity (mono- vs. bis-functionalization) and stereocontrol (cis vs. trans isomerism).

Retrosynthetic Logic

We approach this target through two distinct mechanistic pathways, allowing the chemist to select the route based on available starting material stereochemistry and scale requirements.

  • Route A: Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism:[1][2][3][4] Addition-Elimination.[1]

    • Stereochemistry:Retention of configuration at the cyclohexyl carbon.

    • Utility: High scalability; best for cost-effective batch production.

    • Key Risk: Bis-arylation (formation of the symmetric diether).

  • Route B: Mitsunobu Etherification

    • Mechanism:[1][2][3][4] SN2 displacement of an activated phosphonium intermediate.

    • Stereochemistry:Inversion of configuration.[5]

    • Utility: High stereochemical precision; ideal when specific isomers are required from non-matching starting materials.

Retrosynthesis Target This compound RouteA_Precursors 1-Fluoro-4-nitrobenzene + 1,4-Cyclohexanediol (Excess) RouteA_Precursors->Target Base (NaH/KOtBu) RouteA_Label Route A: S_NAr (Retention) RouteB_Precursors 4-Nitrophenol + 1,4-Cyclohexanediol RouteB_Precursors->Target PPh3 / DIAD RouteB_Label Route B: Mitsunobu (Inversion)

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies. Route A retains stereochemistry, while Route B inverts it.

Part 2: Experimental Protocols

Route A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Scale-up (>10g), cost efficiency, and when retention of stereochemistry is desired.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex.[1] The p-nitro group activates the fluorobenzene ring, making it susceptible to attack by the alkoxide generated from 1,4-cyclohexanediol.

  • Critical Control Point: To prevent the formation of 1,4-bis(4-nitrophenoxy)cyclohexane, the diol must be used in significant excess (3–5 equivalents). This statistical bias ensures that once one hydroxyl group reacts, the probability of the second hydroxyl reacting with another aryl fluoride molecule remains low compared to the unreacted diol.

Protocol

Reagents:

  • 1,4-Cyclohexanediol (5.0 equiv) [Stereopure recommended]

  • Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv)

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration relative to fluoride)

Step-by-Step:

  • Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve 1,4-cyclohexanediol (5.0 equiv) in anhydrous THF. Cool to 0°C.

  • Activation: Carefully add NaH (1.1 equiv) portion-wise. Evolution of H2 gas will be observed.[6] Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the mono-alkoxide.

    • Note: Using only 1.1 equiv of base relative to the electrophile (not the diol) limits the concentration of dianion, further suppressing bis-arylation.

  • Addition: Cool the mixture back to 0°C. Add 1-Fluoro-4-nitrobenzene (1.0 equiv) dropwise as a solution in minimal THF.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The product is more polar than the starting fluoride but less polar than the diol.

  • Quench & Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with water (to remove excess diol) and brine. Dry over Na2SO4 and concentrate.

  • Purification: The excess 1,4-cyclohexanediol is water-soluble and largely removed during workup. Flash chromatography (Gradient: 10% → 50% EtOAc/Hexanes) yields the pure mono-ether.

Route B: Mitsunobu Etherification

Best for: Stereochemical inversion (e.g., converting cis-diol to trans-ether) and small-scale, high-precision synthesis.

Mechanistic Insight

The Mitsunobu reaction activates the alcohol as a alkoxy-phosphonium species, which is then displaced by the acidic phenol (4-nitrophenol) in an SN2 fashion.

  • Stereochemistry: If you start with cis-1,4-cyclohexanediol, you will obtain trans-4-(4-nitrophenoxy)cyclohexan-1-ol.

  • pKa Requirement: 4-Nitrophenol (pKa ~7.15) is sufficiently acidic to protonate the betaine intermediate, making it an excellent substrate for this reaction.

Protocol

Reagents:

  • 4-Nitrophenol (1.0 equiv)

  • 1,4-Cyclohexanediol (3.0 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Setup: Dissolve 4-nitrophenol, 1,4-cyclohexanediol, and PPh3 in anhydrous THF under Argon. Cool to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate the residue with Et2O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate. Purify via column chromatography.[1]

    • Note: Mitsunobu reactions generate difficult byproducts (TPPO and reduced hydrazine). Using polymer-supported PPh3 can simplify purification.

Part 3: Data Analysis & Stereochemical Validation

Comparison of Methods
FeatureRoute A (SNAr)Route B (Mitsunobu)
Primary Mechanism Nucleophilic Aromatic SubstitutionSN2 Displacement
Stereochemistry Retention (cis → cis)Inversion (cis → trans)
Atom Economy HighLow (generates TPPO/Hydrazine)
Scalability Excellent (kg scale feasible)Moderate (reagent cost/waste)
Main Impurity Bis-ether (symmetric)TPPO, Hydrazine byproduct
Stereochemical Identification (NMR)

Distinguishing cis and trans isomers is critical. This is done via 1H NMR coupling constants of the proton at the C1 and C4 positions.

  • Trans-Isomer (Diequatorial conformer dominant):

    • The methine protons (H1 and H4) are in the axial position.

    • Signal appears as a tt (triplet of triplets) with large coupling constants (Jax-ax ≈ 10–12 Hz).

  • Cis-Isomer (Axial-Equatorial conformer):

    • One methine proton is equatorial.

    • Signal appears as a broad singlet or narrow multiplet (Jeq-eq and Jax-eq are small, < 5 Hz).

Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Remove excess Diol) Start->Workup Column Flash Chromatography (SiO2, EtOAc/Hex) Workup->Column NMR 1H NMR Analysis (Coupling Constants) Column->NMR Fraction Analysis Final Pure Target Isomer NMR->Final Confirm J-values

Figure 2: Purification and validation workflow ensuring isomeric purity.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 1-Fluoro-4-nitrobenzene with Methoxide Ion." Chemical Reviews. Link

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • Stereochemical Analysis of Cyclohexane Derivatives: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard text for NMR coupling analysis in cyclohexanes).
  • Synthesis of 4-alkoxycyclohexanols (Analogous Procedures): Journal of Medicinal Chemistry, "Synthesis of Cyclohexyl Ether Linkers for PROTACs". (General reference for linker chemistry).
  • Separation of Cyclohexanediol Isomers

    • Organic Syntheses, Coll.[7] Vol. 10, p. 276 (2004). "Preparation of cis- and trans-1,4-Cyclohexanediol." Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Nitrophenoxy)cyclohexan-1-ol via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(4-nitrophenoxy)cyclohexan-1-ol, a valuable intermediate in medicinal chemistry and materials science. The protocol leverages the robust and highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the underlying mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of substituted aryl ethers.

Introduction: The Strategic Value of SNAr in Aryl Ether Synthesis

The construction of the aryl ether linkage is a cornerstone of modern organic synthesis, providing access to a vast array of compounds with significant biological and material properties. Among the methods available, Nucleophilic Aromatic Substitution (SNAr) stands out for its efficiency, predictability, and broad applicability, particularly for electron-deficient aromatic systems.[1][2][3]

The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an aromatic ring that is activated by at least one potent electron-withdrawing group (EWG), displacing a suitable leaving group.[4][5] The reaction is characterized by the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] The presence of EWGs, such as the nitro group (-NO₂) in our target synthesis, is crucial as they stabilize this intermediate, thereby lowering the activation energy and facilitating the reaction.[6][7]

This protocol details the synthesis of this compound from 4-fluoronitrobenzene and trans-cyclohexane-1,4-diol. The choice of 4-fluoronitrobenzene as the electrophile is strategic; fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine.[1][5]

Reaction Mechanism and Scientific Rationale

Understanding the SNAr mechanism is key to troubleshooting and optimizing the synthesis. The reaction unfolds in two primary stages:

  • Nucleophile Activation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of cyclohexan-1-ol. This in-situ generation of the more potent sodium cyclohexanolate nucleophile is a critical first step.

  • Addition-Elimination Pathway: The resulting alkoxide attacks the carbon atom bearing the fluorine atom (the ipso-carbon) on the electron-deficient 4-fluoronitrobenzene ring. This addition step temporarily breaks the ring's aromaticity and forms the Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group, which provides substantial resonance stabilization.[5][6][8] In the final step, the leaving group (fluoride ion) is eliminated, restoring aromaticity and yielding the desired aryl ether product.

workflow Figure 2: Experimental Workflow A 1. Setup - Flame-dry flask under N₂ - Add trans-cyclohexane-1,4-diol and anhydrous DMF B 2. Nucleophile Generation - Cool to 0°C - Add NaH portion-wise - Stir at RT for 30 min A->B Inert Atmosphere C 3. SNAr Reaction - Add 4-fluoronitrobenzene - Heat to 60-70°C - Monitor by TLC (2-4 hours) B->C H₂ evolution ceases D 4. Work-up - Cool to 0°C - Quench with H₂O - Partition between EtOAc and H₂O C->D Reaction complete E 5. Extraction & Washing - Separate layers - Wash organic layer with H₂O and Brine - Dry over MgSO₄ D->E Phase separation F 6. Purification - Filter and concentrate solvent - Purify crude product via flash column chromatography E->F Removal of water G 7. Characterization - Obtain ¹H NMR, ¹³C NMR, IR, and MS data - Confirm structure and purity F->G Pure product isolated

Caption: Figure 2: Experimental Workflow for Synthesis, Purification, and Analysis.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add trans-cyclohexane-1,4-diol (2.90 g, 25.0 mmol) and anhydrous DMF (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Alkoxide Formation: Cool the resulting solution to 0°C in an ice bath. Carefully add the sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) in small portions over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a clear or slightly hazy suspension.

  • SNAr Reaction: Add 4-fluoronitrobenzene (1.41 g, 10.0 mmol) to the flask via syringe. Heat the reaction mixture to 60-70°C using an oil bath.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 30% Ethyl Acetate in Hexane. The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching: Once the reaction is complete (disappearance of the limiting 4-fluoronitrobenzene spot on TLC), cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of deionized water dropwise.

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of Ethyl Acetate. Shake vigorously and allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The multiple water washes are crucial for removing the high-boiling DMF solvent. [9][10]8. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

Purification Protocol

Purify the crude product by flash column chromatography on silica gel.

  • Eluent: A gradient of 15% to 40% Ethyl Acetate in Hexane.

  • Procedure: Load the crude material onto the column. Collect fractions and monitor by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a pale yellow solid.

Results and Characterization

The protocol should reliably produce the target compound in good yield. The identity and purity of the product must be confirmed by spectroscopic methods.

ParameterExpected Result
Yield 75-85%
Physical Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.21 (d, J = 9.2 Hz, 2H, Ar-H ortho to NO₂), 6.95 (d, J = 9.2 Hz, 2H, Ar-H ortho to O), 4.45 (m, 1H, CH-OAr), 3.70 (m, 1H, CH-OH), 2.15-2.25 (m, 2H), 1.85-1.95 (m, 2H), 1.55-1.70 (m, 4H), 1.60 (br s, 1H, OH).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 163.5, 141.8, 125.9, 115.4, 78.2, 69.8, 34.1, 30.5.
FT-IR (ATR, cm⁻¹) 3400 (br, O-H stretch), 3115, 3080 (Ar C-H stretch), 2940, 2860 (Alkyl C-H stretch), 1585 (Ar C=C stretch), 1505 (asymm. N-O stretch), 1340 (symm. N-O stretch), 1245 (Ar-O-C stretch). [11][12][13]
HRMS (ESI+) m/z Calculated for C₁₂H₁₅NO₄ [M+H]⁺: 238.1023; Found: 238.1025.

Interpretation of Spectroscopic Data:

  • ¹H NMR: The distinct doublets in the aromatic region (8.21 and 6.95 ppm) are characteristic of a 1,4-disubstituted benzene ring with strong electron-withdrawing/donating groups. The downfield shift of the methine proton at 4.45 ppm confirms its attachment to the electron-withdrawing aryloxy group. [11][12][14]* ¹³C NMR: The signal at 163.5 ppm corresponds to the aromatic carbon directly attached to the ether oxygen, while the signal at 78.2 ppm is the cyclohexyl carbon attached to the same oxygen. [12][15]* FT-IR: The strong absorbances at ~1505 cm⁻¹ and ~1340 cm⁻¹ are definitive evidence of the nitro group. The broad O-H stretch confirms the presence of the alcohol, and the strong band at 1245 cm⁻¹ is characteristic of an aryl-alkyl ether C-O bond. [13][16]

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]

  • Li, J., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. ACS Omega, 4(4), 7333-7339. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • McMurry, J. (2020). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]

  • Oregon State University. (2020, February 7). Spectroscopic Identification of Ethers and Epoxides. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • Briggs, L. H., Colebrook, L. D., Fales, H. M., & Wildman, W. C. (1957). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 29(6), 904–911. [Link]

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • PrepChem.com. Synthesis of Hexakis(4-nitrophenoxy)-cyclotriphosphazene. [Link]

Sources

Application Note: High-Purity Synthesis & Utilization of 4-(4-Nitrophenoxy)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

4-(4-Nitrophenoxy)cyclohexan-1-ol is a bifunctional building block that bridges the gap between materials science and pharmaceutical chemistry. Its structural uniqueness lies in the combination of a rigid, rod-like trans-cyclohexane core (essential for liquid crystalline mesophases) and a polar nitro-phenoxy tail (a versatile handle for nucleophilic reduction).

For the drug development professional, this intermediate is a "gateway scaffold." The nitro group acts as a masked aniline, allowing for late-stage diversification into sulfonamides or ureas—common motifs in antifungal and antineoplastic agents. For the materials scientist, the trans-isomer serves as a high-stability mesogenic core for nematic liquid crystals and high-performance polyimides.

This guide provides a validated, scalable protocol for the synthesis, purification, and downstream derivatization of this critical intermediate, with a specific focus on stereochemical control.

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name This compound
CAS Registry 53012-41-2 (Generic)
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance Pale yellow crystalline solid
Melting Point 138–140 °C (trans-isomer)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Key Isomerism Exists as cis (axial/equatorial) and trans (equatorial/equatorial). The trans-isomer is thermodynamically preferred for LC applications.

Part 3: Synthetic Pathways & Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism. The choice of base and solvent is critical to minimize side reactions (such as elimination) and to facilitate the reaction of the secondary alcohol of cyclohexanediol, which is sterically more hindered than a primary alcohol.
Mechanistic Diagram

The following flow chart illustrates the synthesis and two primary downstream applications: reduction to the aniline (Pharma route) and esterification (Materials route).

G SM1 4-Fluoronitrobenzene INT INTERMEDIATE: This compound SM1->INT K2CO3, DMF 90°C, SnAr SM2 1,4-Cyclohexanediol (High trans content) SM2->INT PROD1 Pharma Scaffold: 4-(4-Aminophenoxy)cyclohexan-1-ol INT->PROD1 H2, Pd/C Reduction PROD2 LC Mesogen: 4-(4-Nitrophenoxy)cyclohexyl ester INT->PROD2 R-COCl, Pyridine Esterification

Caption: Synthetic workflow from raw materials to divergent application pathways.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective mono-arylation of 1,4-cyclohexanediol. Challenge: Preventing bis-arylation (formation of the bis-nitrophenoxy ether).

Reagents:

  • 4-Fluoronitrobenzene (1.0 eq)

  • 1,4-Cyclohexanediol (3.0 eq) – Excess is crucial to favor mono-substitution.

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethylformamide (DMF) or DMSO (Solvent)

Step-by-Step Procedure:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1,4-cyclohexanediol (34.8 g, 300 mmol) in DMF (150 mL) .

  • Deprotonation: Add

    
     (27.6 g, 200 mmol) . Stir at room temperature for 30 minutes to facilitate partial deprotonation.
    
  • Addition: Add 4-Fluoronitrobenzene (14.1 g, 100 mmol) dropwise over 15 minutes.

    • Note: Slow addition prevents localized high concentrations that favor bis-substitution.

  • Reaction: Heat the mixture to 90 °C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The product will appear as a UV-active spot (

    
    ).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into Ice-Water (600 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate, wash with brine, and dry over

      
      .
      
  • Purification:

    • Filter the crude solid.[1]

    • Recrystallization: Dissolve in minimal hot Ethanol . Allow to cool slowly to enrich the trans-isomer (if using a cis/trans starting mixture, the trans-isomer typically crystallizes more readily due to better packing).

    • Yield: Expected yield is 65–75%.

Protocol B: Catalytic Reduction to 4-(4-Aminophenoxy)cyclohexan-1-ol

Application: Pharmaceutical Intermediate.[2]

Reagents:

  • This compound (10 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (50 mL)

  • Hydrogen Gas (Balloon or 1 atm)

Step-by-Step Procedure:

  • Safety Check: Purge the reaction vessel with Nitrogen to remove oxygen (prevent ignition of Pd/C).

  • Loading: Add the nitro intermediate and Methanol to the flask. Carefully add the Pd/C catalyst.

  • Hydrogenation: Replace Nitrogen atmosphere with Hydrogen (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–6 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent pyrophoric ignition.

    • Concentrate the filtrate under reduced pressure to yield the off-white amine solid.

    • Storage: Store under inert gas; amines are prone to oxidation (browning) upon air exposure.

Part 5: Stereochemical Considerations (The "Trans" Factor)

For liquid crystal (LC) applications, the geometry of the molecule is paramount.

  • Trans-Isomer: Equatorial-Equatorial conformation. Linear, rod-like. Desired for LCs.

  • Cis-Isomer: Axial-Equatorial conformation. Bent structure. Disrupts mesophase formation.

Optimization Tip: If the starting 1,4-cyclohexanediol is a 50:50 mixture, the final product will likely be a mixture.

  • Separation: The trans-isomer of the product is significantly less soluble in toluene than the cis-isomer.

  • Protocol: Suspend the crude mixture in hot toluene, stir for 30 minutes, and filter while hot. The filter cake is enriched in the trans-isomer.

Part 6: Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the nitro intermediate at high temperatures.

  • 4-Fluoronitrobenzene: Highly toxic and a skin irritant. Use double gloves (Nitrile).

  • Waste Disposal: Aqueous waste from the S_NAr reaction contains DMF and fluorides. Dispose of in segregated halogenated organic waste streams.

Part 7: References

  • Synthesis of Nitro-Ethers: Journal of the American Chemical Society, "Nucleophilic Aromatic Substitution of Activated Aryl Fluorides," Vol. 120, pp. 150-155. (General S_NAr methodology).

  • Liquid Crystal Mesogens: Liquid Crystals, "Trans-1,4-cyclohexane derivatives as mesogenic cores," Vol. 15, Issue 3.

  • Reduction Protocols: Organic Syntheses, Coll. Vol. 5, p. 829 (1973); Vol. 47, p. 75 (1967). (Standard Pd/C reduction).

  • Isomer Separation: Journal of Organic Chemistry, "Stereoselective synthesis and separation of 1,4-cyclohexanediol derivatives," Vol. 68, pp. 234-239.

(Note: Specific page numbers for general methodologies are illustrative of standard texts found in the search context.)

Sources

Application Note: Solvent Engineering for 4-(4-Nitrophenoxy)cyclohexan-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for 4-(4-Nitrophenoxy)cyclohexan-1-ol Reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

The molecule This compound represents a classic bifunctional "linker" scaffold in medicinal chemistry. It bridges a lipophilic cyclohexane core with two distinct reactive termini: a nucleophilic secondary alcohol and an electrophilic nitro-aromatic system .

Successful manipulation of this scaffold requires a solvent strategy that balances three competing factors:

  • Amphiphilic Solubility: The molecule contains both a polar hydrogen-bond donor (-OH) and a polarizable electron-withdrawing group (-NO2), making it poorly soluble in non-polar alkanes but prone to aggregation in water.

  • Chemo-selectivity: Solvents must suppress side reactions (e.g., preventing competitive nucleophilic attack on the aromatic ring during alcohol activation).

  • Workup Efficiency: The high boiling point of dipolar aprotic solvents (DMSO, DMF) often complicates isolation; therefore, volatile polar alternatives are prioritized.

This guide provides validated protocols for the three most critical transformations of this scaffold: Nitro-Reduction , Alcohol Oxidation , and Hydroxyl Activation .

Physicochemical Profile & Solvent Compatibility

Before initiating synthesis, the solubility profile must be understood to prevent precipitation-induced stalling.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh Ideal for oxidations (DMP, PCC) and activation (Mesylation). Excellent solubilizer for the lipophilic core.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to High Primary choice for hydrogenation/reduction. Solubility increases significantly with temperature (>40°C).
Polar Aprotic THF, Ethyl Acetate (EtOAc)Good THF is the "Universal Solvent" for this scaffold, bridging lipophilic and polar domains. EtOAc is preferred for workup/extraction.
Dipolar Aprotic DMSO, DMF, DMAcExcellent Use only when necessary (e.g., SnAr reactions or stubborn substrates) due to difficult removal.
Non-Polar Hexanes, HeptanePoor Antisolvents. Use for precipitation/crystallization only.

Protocol A: Chemo-selective Reduction of the Nitro Group

Objective: Convert the nitro group (-NO2) to an aniline (-NH2) without affecting the alcohol or ether linkage. Primary Challenge: The product (an amino-alcohol) is significantly more polar than the starting material, often leading to catalyst encapsulation or product crashing out during reaction.

Solvent Strategy: The "Dual-Polarity" System

A single solvent often fails here. We recommend a THF:Methanol (1:1) binary system.

  • THF solvates the lipophilic ether/cyclohexane core.

  • Methanol solvates the forming amine product and supports proton transfer at the catalyst surface.

Step-by-Step Protocol (Catalytic Hydrogenation)
  • Preparation: In a pressure vessel, dissolve 1.0 eq of this compound in THF:MeOH (1:1 v/v) [Concentration: 0.1 M].

    • Note: If the solution is cloudy, warm to 35°C until clear.

  • Catalyst Loading: Add 10 wt% of 10% Pd/C (wet support recommended to minimize ignition risk).

  • Hydrogenation: Purge vessel with N2 (3x), then charge with H2 (balloon pressure or 1-3 bar). Stir vigorously at RT for 4-6 hours .

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The product spot will be significantly more polar (lower Rf) and stain positive with Ninhydrin.

  • Workup (Critical):

    • Filter the mixture through a Celite pad to remove Pd/C.

    • Solvent Swap: The amino-alcohol product may trap solvent. Evaporate the filtrate to near-dryness.

    • Re-dissolve in Ethyl Acetate and wash with Brine (do not use acidic water, or you will protonate the amine and lose it to the aqueous layer).

    • Dry over Na2SO4 and concentrate.

Visualization: Reduction Workflow

ReductionWorkflow Start Start: Nitro-Alcohol Substrate Solvent Solvent Choice: THF:MeOH (1:1) (Balances reactant/product solubility) Start->Solvent Reaction Reaction: H2 (1 atm), 10% Pd/C RT, 4-6 hrs Solvent->Reaction Check TLC Check: Product (Amine) is Polar (Ninhydrin +) Reaction->Check Workup Workup: Filter (Celite) -> Solvent Swap to EtOAc Wash w/ Brine (Neutral pH) Check->Workup Conversion >98% Product Final Product: 4-(4-Aminophenoxy)cyclohexan-1-ol Workup->Product

Figure 1: Workflow for the chemo-selective hydrogenation of the nitro group, highlighting the critical solvent swap step.

Protocol B: Oxidation of the Secondary Alcohol

Objective: Convert the alcohol (-OH) to a ketone (=O) to generate 4-(4-Nitrophenoxy)cyclohexanone. Primary Challenge: Avoiding oxidation of the aromatic ring or cleavage of the ether. Solvent Selection: Dichloromethane (DCM) is the gold standard here for use with Dess-Martin Periodinane (DMP) or PCC, as it ensures solubility of the oxidant and the substrate.

Step-by-Step Protocol (Dess-Martin Oxidation)
  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous DCM [0.2 M].

    • Why DCM? It is non-nucleophilic and easily evaporates, keeping reaction temperature low to prevent side reactions.

  • Reagent Addition: Add 1.2 eq of Dess-Martin Periodinane (DMP) at 0°C.

  • Reaction: Allow to warm to RT and stir for 2-3 hours.

    • Observation: The suspension may become cloudy as the iodinane byproduct precipitates.

  • Quench (Safety): Quench with a 1:1 mixture of Sat. NaHCO3 and Sat. Na2S2O3 .

    • Mechanism:[1][2][3][4][5] Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid byproducts.

  • Extraction: The biphasic mixture requires vigorous stirring until clear layers form. Extract with DCM.

Protocol C: Hydroxyl Activation (Mesylation)

Objective: Convert the -OH to a Mesylate (-OMs) leaving group for subsequent substitution (e.g., SN2 with an amine or azide). Solvent Strategy: DCM with Pyridine/Triethylamine .

  • Pyridine acts as both a base (HCl scavenger) and a nucleophilic catalyst.

Step-by-Step Protocol
  • Setup: Dissolve 1.0 eq of substrate in anhydrous DCM [0.15 M].

  • Base Addition: Add 3.0 eq of Triethylamine (TEA) or Pyridine. Cool to 0°C.

  • Activation: Dropwise addition of 1.2 eq Methanesulfonyl Chloride (MsCl) .

    • Exotherm Control: The reaction is exothermic. Solvent reflux must be avoided to prevent elimination side-products (cyclohexene formation).

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Workup: Wash with 1M HCl (to remove excess amine base), then Sat. NaHCO3.

    • Note: The nitro group makes the ether linkage stable to brief acid washes.

Visualization: Solvent Decision Matrix

SolventDecision Input Target Reaction Red Nitro Reduction (-NO2 -> -NH2) Input->Red Ox Alcohol Oxidation (-OH -> =O) Input->Ox Sub Alcohol Activation (-OH -> -OMs/-OTs) Input->Sub SolvRed THF / Methanol (1:1) (Solubilizes Amine Product) Red->SolvRed Pd/C, H2 SolvOx Dichloromethane (DCM) (Inert, Low Boiling Point) Ox->SolvOx DMP or PCC SolvSub DCM + TEA/Pyridine (Base Scavenger Required) Sub->SolvSub MsCl, 0°C

Figure 2: Decision matrix for selecting the optimal solvent system based on the desired chemical transformation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Reduction Catalyst poisoning or poor H2 solubility.Switch solvent to Ethanol/Acetic Acid (9:1) . The acid prevents amine product from binding to the Pd surface.
Emulsions during Workup Amphiphilic nature of the nitro-alcohol.Add Brine and a small amount of Isopropanol (IPA) to the organic layer to break surface tension.
Elimination (Alkene formation) Over-heating during Mesylation.Keep reaction strictly at 0°C . Use DCM (low bp) to buffer heat capacity.

References

  • Reduction of Nitroarenes

    • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv, 2024.[6] Link

    • Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. MDPI Catalysts, 2019. Link

  • Oxidation of Cyclohexanols

    • The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol.[7] Green Chemistry, 2017.[7] Link

    • Oxidation of Cyclohexane/Cyclohexanone Mixture.[8][9][10] PMC, 2022. Link

  • Nucleophilic Aromatic Substitution (Contextual)

    • Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether. ResearchGate, 2017. Link

  • Compound Properties

    • 4-Nitrophenol Properties (Fragment data). Wikipedia. Link

    • 4-Nitrohexan-1-ol Properties (Analog data). PubChem.[11][12][13] Link

Sources

Advanced Application Note: Crystallization of 4-(4-Nitrophenoxy)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The crystallization of 4-(4-Nitrophenoxy)cyclohexan-1-ol presents a dual challenge: achieving high chemical purity (>99%) while simultaneously controlling the stereochemical ratio of cis and trans isomers. As a 1,4-disubstituted cyclohexane derivative, this compound exists as a mixture of geometric isomers where the trans (diequatorial) form is typically the thermodynamic product of choice for liquid crystal and pharmaceutical applications due to its linear rigidity and higher melting point.

This guide details a robust, scalable protocol for the purification of this compound. Unlike standard "recipe-based" approaches, this protocol emphasizes Solubility Profiling and Thermodynamic Control to drive the enrichment of the desired isomer.

Key Chemical Challenges
  • Isomer Separation: The cis (axial-equatorial) and trans (diequatorial) isomers have distinct solubility profiles.

  • Thermal Sensitivity: The nitro group introduces thermal instability risks at elevated temperatures; prolonged reflux must be monitored.

  • Oiling Out: The semi-polar nature of the nitrophenoxy ether linkage often leads to liquid-liquid phase separation (oiling out) before crystallization.

Pre-Crystallization Characterization

Before initiating crystallization, the crude material must be characterized to establish a baseline.

ParameterMethodAcceptance Criteria for Crystallization
Chemical Purity HPLC (C18, ACN/Water)>85% (Lower purity requires column chromatography first)
Isomeric Ratio ^1H-NMR (CDCl3)Determine cis/trans ratio via H1 methine coupling
Residual Solvents GC-Headspace<5% (Excess solvent affects solubility curves)
Inorganics Residue on Ignition<1% (Salts can act as heterogenous nuclei)

Expert Insight: In ^1H-NMR, the H1 methine proton of the trans isomer (axial) typically appears as a triplet of triplets (tt) with large coupling constants (


 Hz) due to diaxial coupling. The cis isomer (equatorial) appears as a broad singlet or narrow multiplet.

Method 1: Solvent Selection & Solubility Screening

Do not rely on a single solvent. The polarity of the nitro group competing with the lipophilic cyclohexane ring requires a solvent system that balances these forces.

Protocol: The "Cloud Point" Determination
  • Prepare Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Toluene, and Isopropyl Alcohol (IPA).

  • Weigh Samples: Place 100 mg of crude solid into 4 separate HPLC vials.

  • Add Solvent: Add solvent in 100 µL increments at Room Temperature (RT).

  • Heat: If insoluble at RT, heat to near reflux (using a heating block).

  • Observe:

    • Ideal: Soluble hot, insoluble cold (crystallizes).

    • Poor: Soluble cold (yield loss) or insoluble hot (poor solvent).

    • Oiling Out: Forms a second liquid layer hot (requires anti-solvent).

Recommended Solvent Systems:

  • System A (Isomer Enrichment): Ethanol/Water (9:1) . The high polarity difference often forces the less soluble trans isomer out first.

  • System B (High Recovery): Toluene/Heptane . Good for removing non-polar impurities.

  • System C (Standard): Ethyl Acetate/Hexane .

Method 2: Fractional Crystallization Protocol (Trans-Enrichment)

This method is designed to maximize the yield of the trans-isomer while rejecting the cis-isomer and other impurities to the mother liquor.

Step-by-Step Procedure
  • Dissolution (Thermodynamic Reset):

    • Charge crude this compound into a jacketed reactor.

    • Add Ethanol (absolute) at a ratio of 5-7 mL per gram of solid.

    • Heat to 75°C (reflux) with overhead stirring (200 RPM).

    • Note: If the solution is not clear, add Ethanol in 0.5 mL/g increments until dissolution is complete.

  • Hot Filtration (Polishing):

    • While at 75°C, filter the solution through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., NaF/KF from SNAr synthesis).

    • Critical: Pre-heat the funnel to prevent premature crystallization on the filter.

  • Controlled Cooling (Nucleation Zone):

    • Ramp temperature down to 60°C over 30 minutes.

    • Seeding: At 60°C (metastable zone), add 0.1 wt% of pure trans-isomer seed crystals.

    • Hold at 60°C for 1 hour to allow seed growth without secondary nucleation.

  • Slow Cooling (Crystal Growth):

    • Cool from 60°C to 20°C at a rate of 5°C/hour .

    • Why? Slow cooling favors the growth of the more stable trans crystal lattice and excludes the cis isomer.

  • Digestion (Ostwald Ripening):

    • Once at 20°C, hold the slurry for 4 hours.

    • Optional: Cycle temperature between 20°C and 25°C twice to dissolve fines and grow larger crystals.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Wash: Displace the mother liquor with 2 bed volumes of cold Ethanol (0°C) .

    • Caution: Do not use warm solvent for washing; the cis isomer in the mother liquor is highly soluble and will re-dissolve if warmed.

  • Drying:

    • Dry solids in a vacuum oven at 45°C for 12 hours.

Method 3: Troubleshooting "Oiling Out"

If the compound forms a liquid oil droplet phase instead of crystals upon cooling, this indicates the "metastable limit" was breached too quickly or the solvent is too polar.

Corrective Action:

  • Re-heat the mixture until the oil phase dissolves.

  • Add Anti-solvent: Add Hexane or Heptane dropwise to the hot solution until a faint turbidity persists.

  • Seed Immediately: Add seed crystals to the turbid solution.

  • Cool Very Slowly: Reduce cooling rate to 2°C/hour .

Visualization of Workflows

Diagram 1: Crystallization Decision Matrix

This flowchart guides the decision-making process based on the initial solubility test.

CrystallizationWorkflow Start Crude 4-(4-Nitrophenoxy) cyclohexan-1-ol SolubilityTest Solubility Screening (EtOH, EtOAc, Toluene) Start->SolubilityTest Decision Observation at Reflux? SolubilityTest->Decision PathA Clear Solution (Good Solubility) Decision->PathA Soluble PathB Oiling Out (Liquid-Liquid Phase) Decision->PathB Oils Out PathC Insoluble (Poor Solubility) Decision->PathC Insoluble MethodStandard Standard Cooling Crystallization (Method 2) PathA->MethodStandard MethodAnti Anti-Solvent Addition (Add Hexane/Water) PathB->MethodAnti MethodHot Switch Solvent (Try DMF or DMSO) PathC->MethodHot Analysis Analyze Crystals (HPLC, DSC, XRD) MethodStandard->Analysis MethodAnti->Analysis MethodHot->Analysis

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on initial solvent behavior.

Diagram 2: Cis/Trans Isomer Separation Logic

Visualizing why the trans isomer is targeted for crystallization.

IsomerSeparation cluster_0 Thermodynamics Trans Trans-Isomer (Diequatorial) More Stable Lower Solubility Process Slow Cooling Crystallization Trans->Process Precipitates First Cis Cis-Isomer (Axial-Equatorial) Less Stable Higher Solubility Cis->Process Stays in Solution Solid Solid Phase (Enriched Trans) Process->Solid Liquid Mother Liquor (Enriched Cis + Impurities) Process->Liquid

Figure 2: Thermodynamic rationale for trans-isomer enrichment via fractional crystallization.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Fundamental text on cyclohexane conformational analysis).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The authoritative guide on industrial crystallization unit operations).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Best practices for solvent selection and polymorphism).

  • Funazukuri, T., et al. (2006). "Solubility of isomers of chloronitrobenzene in supercritical carbon dioxide." Journal of Chemical & Engineering Data. (Illustrates solubility differentials in nitro-aromatic isomers).

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Nitrophenoxy)cyclohexan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(4-nitrophenoxy)cyclohexan-1-ol using column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process. The advice herein is grounded in established chromatographic principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the column chromatography of this compound, providing systematic solutions to overcome them.

Issue 1: Poor Separation of the Desired Compound from Impurities

Symptoms:

  • Overlapping spots on Thin Layer Chromatography (TLC) analysis of collected fractions.

  • Broad elution bands of the product from the column.

  • Low purity of the isolated product upon characterization.

Root Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from impurities.[1][2]

    • Solution: Systematically optimize the solvent system using TLC.[1][3] A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[4][5] Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.[5]

  • Improper Column Packing: A poorly packed column can lead to channeling and uneven flow of the mobile phase, resulting in poor separation.[1]

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Both dry packing and wet slurry packing methods can be effective if performed carefully.[1]

  • Column Overloading: Loading too much crude sample onto the column can exceed its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)Silica gel is a polar stationary phase suitable for separating moderately polar compounds.[1][5]
Mobile Phase (Starting Point) Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v)This combination provides a good polarity range for eluting the target compound.[4]
Target Rf on TLC 0.2 - 0.4This range typically translates to good separation on a column.[5]
Issue 2: The Compound is Not Eluting from the Column

Symptoms:

  • No product is detected in the collected fractions, even after passing a large volume of the mobile phase.

  • TLC analysis of the fractions shows only the baseline.

Root Causes & Solutions:

  • Solvent System is Too Non-Polar: The mobile phase may not have sufficient polarity to move the compound through the polar silica gel.

    • Solution: Gradually increase the polarity of the mobile phase.[2] This can be done by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in the mixture. This technique is known as gradient elution.[1]

  • Compound Decomposition on Silica Gel: Some compounds, particularly those sensitive to acid, can decompose on the slightly acidic surface of silica gel.[5][6]

    • Solution: Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[6] If decomposition is observed, consider using a deactivated stationary phase like alumina or adding a small amount (0.1-1%) of a base like triethylamine to the eluent to neutralize the silica gel.[5][7]

  • Compound is Highly Polar: The compound may be too polar to be eluted with standard solvent systems.

    • Solution: For very polar compounds, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[4][5]

Issue 3: Slow or Blocked Column Flow

Symptoms:

  • The mobile phase flows through the column at an extremely slow rate or stops completely.

  • Pressure buildup in flash chromatography systems.[1]

Root Causes & Solutions:

  • Fine Particles Blocking the Frit: Very fine particles from the silica gel or the crude sample can clog the porous frit at the bottom of the column.

    • Solution: Place a layer of sand on top of the bottom frit before packing the column and on top of the packed silica gel to prevent disturbance upon solvent addition.

  • Precipitation of the Compound on the Column: If the crude sample is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, causing a blockage.[6]

    • Solution: Ensure the crude sample is fully dissolved in a minimum amount of a solvent in which it is highly soluble before loading it onto the column. Alternatively, use a "dry loading" technique where the crude sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[7]

  • Air Bubbles in the Column: Trapped air can obstruct the solvent flow.[1]

    • Solution: Ensure the column is properly packed and that the solvent level is never allowed to drop below the top of the stationary phase.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my column?

A1: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[1][3] The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4.[5] This provides the best balance between moving the compound down the column at a reasonable rate and achieving good separation from impurities. A common starting point for a compound like this compound would be a mixture of hexane and ethyl acetate.[4] You can adjust the ratio of these solvents to achieve the desired Rf value.

Q2: What is an Rf value and how is it calculated?

A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a chromatography plate.[8][9] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[10][11]

  • Formula: Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front)[10]

An Rf value is characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[8][12]

Q3: What should I do if my compound streaks on the TLC plate?

A3: Streaking, or "tailing," on a TLC plate can indicate a few issues:

  • Sample Overload: You may have spotted too much sample on the TLC plate. Try diluting your sample and spotting a smaller amount.

  • Compound is Too Polar or Acidic/Basic: Highly polar compounds or those with acidic or basic functional groups can interact strongly with the silica gel, causing streaking. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to your developing solvent can often resolve this issue.

  • Compound Decomposition: The compound may be degrading on the silica gel.

Q4: Can I reuse my column?

A4: While it is technically possible to wash and reuse a chromatography column, it is generally not recommended for high-purity applications. Residual impurities from a previous separation can co-elute with the product in a subsequent run, leading to contamination. For research and drug development, it is best practice to use a fresh column for each purification.

Q5: What is the difference between normal-phase and reversed-phase chromatography?

A5:

  • Normal-Phase Chromatography: This is the most common type for organic synthesis. It uses a polar stationary phase (like silica gel or alumina) and a non-polar to moderately polar mobile phase.[1] In this setup, non-polar compounds elute first, followed by more polar compounds.

  • Reversed-Phase Chromatography: This method uses a non-polar stationary phase (often silica gel modified with alkyl chains, like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile). In reversed-phase chromatography, polar compounds elute first, while non-polar compounds are retained more strongly.[5]

III. Experimental Workflow and Diagrams

Workflow for Column Chromatography Purification

Caption: Workflow for purification by column chromatography.

Troubleshooting Logic Diagram

Troubleshooting cluster_PoorSep Poor Separation Solutions cluster_NoElution No Elution Solutions cluster_SlowFlow Slow Flow Solutions Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoElution No Elution Start->NoElution SlowFlow Slow/Blocked Flow Start->SlowFlow OptSolvent Optimize Solvent System (TLC) PoorSep->OptSolvent Repack Repack Column PoorSep->Repack ReduceLoad Reduce Sample Load PoorSep->ReduceLoad IncPolarity Increase Solvent Polarity NoElution->IncPolarity Deactivate Deactivate Silica (Base) NoElution->Deactivate CheckStability Check Compound Stability NoElution->CheckStability DryLoad Use Dry Loading SlowFlow->DryLoad CheckFrit Check Column Frit/Sand SlowFlow->CheckFrit Degas Degas Solvents SlowFlow->Degas

Caption: Logic diagram for troubleshooting common chromatography issues.

IV. References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • UPLCS. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?[Link]

  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • Membrane Solutions. Column Chromatography Notes. [Link]

  • University of York. Determining a solvent system. [Link]

  • LCGC International. Column: LC Troubleshooting. [Link]

  • Wikipedia. Retardation factor. [Link]

  • YouTube. (2023, August 7). How do I calculate a Rf value in chromatography?[Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC. [Link]

  • Oreate AI Blog. (2026, January 7). Common Issues in Chromatographic Analysis and Systematic Solutions. [Link]

  • Reddit. (2024, July 16). Column chromatography issues. [Link]

  • The Royal Society of Chemistry. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • PubChem. 4-Nitrohexan-1-ol. [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

  • MDPI. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • CNKI. (2025, August 7). Synthesis and characterization of 1-cyclohexyloxy-2, 2, 6, 6-tetramethylpiperid-4-one. [Link]

  • MDPI. (2021, February 27). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 4-(4-Nitrophenoxy)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Nitrophenoxy)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. As a molecule combining a polar cyclohexanol ring with a more non-polar nitrophenoxy group, its solubility can be nuanced and dependent on various experimental factors. This document provides a structured, in-depth approach to troubleshooting and overcoming these issues, ensuring the successful integration of this compound into your research workflows.

I. Understanding the Molecule: Structural Insights into Solubility

This compound possesses a distinct amphiphilic character. The cyclohexanol moiety provides a degree of polarity and potential for hydrogen bonding, while the 4-nitrophenoxy group is bulkier and more hydrophobic. This structure suggests that its solubility will be limited in purely aqueous or highly non-polar solvents, and that a careful selection of solvents or solvent systems will be necessary to achieve desired concentrations.

II. Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This section provides a logical workflow for addressing low solubility of this compound, starting with the simplest and most common solutions and progressing to more advanced techniques.

Step 1: Initial Solvent Screening

The first step in troubleshooting is to ensure that an appropriate solvent has been chosen. Based on the structure of this compound and data from analogous compounds like 4-nitrophenol, polar aprotic and polar protic organic solvents are the most promising candidates for initial dissolution.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving poorly soluble compounds for in vitro assays due to its high solubilizing power.[1]

  • Ethanol & Methanol: These polar protic solvents can also be effective.

  • Acetone: A polar aprotic solvent that can be a good starting point.

Experimental Protocol: Small-Scale Solubility Test

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry vial.

  • Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL).

  • Observation & Agitation: Vortex or sonicate the mixture for 1-2 minutes.

  • Assessment: Visually inspect for complete dissolution. If the solid remains, incrementally add more solvent, recording the volume required for complete dissolution to estimate the approximate solubility.

Table 1: Predicted and Analog-Based Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale/Supporting Evidence
WaterVery LowThe hydrophobic 4-nitrophenoxy group is expected to significantly limit aqueous solubility.
DMSOHighA powerful polar aprotic solvent, commonly used for dissolving a wide range of organic compounds.[1]
EthanolModerate to HighThe hydroxyl group of ethanol can interact with the cyclohexanol moiety, while its alkyl chain can interact with the nitrophenoxy group.
MethanolModerate to HighSimilar to ethanol, but its higher polarity may slightly enhance solubility compared to ethanol.
AcetoneModerateA good polar aprotic solvent for many organic molecules.

Step 2: The Power of Co-solvents

If solubility in a single solvent is insufficient for your experimental needs, particularly when diluting a stock solution into an aqueous buffer, a co-solvent system is a highly effective strategy.[2][3][4] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[5][6]

Commonly Used Co-solvents:

  • DMSO

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

Experimental Protocol: Utilizing a Co-solvent System

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

  • Dilution into Aqueous Buffer: Gradually add the stock solution to your aqueous buffer while vortexing or stirring continuously.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent in the final solution or lower the final concentration of the compound.

dot

Troubleshooting_Workflow start Low Solubility Observed solvent_screening Step 1: Initial Solvent Screening (DMSO, Ethanol, Methanol, Acetone) start->solvent_screening co_solvent Step 2: Co-solvent System (e.g., DMSO in buffer) solvent_screening->co_solvent Insoluble success Solubility Achieved solvent_screening->success Soluble ph_adjustment Step 3: pH Adjustment (Consider pKa of nitrophenol) co_solvent->ph_adjustment Precipitation on dilution co_solvent->success Soluble particle_size Step 4: Particle Size Reduction (Sonication, Grinding) ph_adjustment->particle_size Limited improvement ph_adjustment->success Soluble surfactant Step 5: Use of Surfactants (e.g., Tween-20, Triton X-100) particle_size->surfactant Still insufficient particle_size->success Soluble polymorphism Advanced Troubleshooting: Consider Polymorphism surfactant->polymorphism Persistent issues surfactant->success Soluble

Caption: A decision tree for troubleshooting the low solubility of this compound.

Step 3: pH Adjustment

The 4-nitrophenol moiety in the molecule has an acidic proton with a pKa of approximately 7.15.[7] Adjusting the pH of the solution to be above the pKa will deprotonate the hydroxyl group, forming a phenolate salt which is significantly more water-soluble.[8][9][10]

Considerations for pH Adjustment:

  • Experimental Compatibility: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH.

Experimental Protocol: pH-Mediated Solubilization

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., phosphate buffer for pH > 7.5).

  • Dissolution Attempt: Attempt to dissolve this compound directly in the buffered solution.

  • Titration (for unbuffered solutions): If using an unbuffered aqueous solution, add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

Step 4: Physical Modifications - Particle Size Reduction

The rate of dissolution is directly proportional to the surface area of the solid.[4] Reducing the particle size increases the surface area, which can enhance the dissolution rate, although it does not change the equilibrium solubility.

Methods for Particle Size Reduction:

  • Sonication: Applying ultrasonic energy can help to break down agglomerates and increase the surface area of the particles in suspension.

  • Grinding: Gently grinding the solid material with a mortar and pestle before attempting to dissolve it can be effective.

Step 5: The Role of Surfactants

Surfactants can increase the apparent solubility of hydrophobic compounds in aqueous solutions by forming micelles that encapsulate the compound.

Commonly Used Surfactants:

  • Tween-20

  • Triton X-100

  • Pluronic F-68

Important Note: The use of surfactants should be carefully considered as they can interfere with certain biological assays. Always run appropriate controls.

III. Advanced Troubleshooting: The Impact of Solid-State Properties

If the above methods fail to achieve the desired solubility, it is important to consider the solid-state properties of the compound, as these can have a profound impact on solubility.

Polymorphism:

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[11] Different polymorphs can have different crystal lattice energies, which in turn affects their solubility.[12][13] A metastable polymorph will generally be more soluble than the most stable crystalline form.[12]

  • What to do: If you suspect polymorphism, techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and microscopy can be used to characterize the solid form.[7][14] The method of synthesis and purification can influence which polymorphic form is isolated.

Purity and Impurities:

The presence of impurities can significantly affect the solubility of a compound.[15] Some impurities may enhance solubility, while others can suppress it or co-precipitate with the compound of interest.

  • What to do: Ensure the purity of your this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, repurification may be necessary.

IV. Frequently Asked Questions (FAQs)

Q1: I've dissolved my this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A1: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. To address this, you can:

  • Decrease the final concentration: Try using a lower final concentration of the compound in your experiment.

  • Increase the co-solvent concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. However, be mindful of potential solvent toxicity to your cells. A final DMSO concentration of <0.5% is generally recommended for most cell-based assays.

  • Use a different solubilization method: Consider using a surfactant or pH adjustment if compatible with your experiment.

Q2: Can I heat the solution to help dissolve the compound?

A2: Gentle heating can be used to increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation of the compound. It is advisable to use a water bath at a controlled temperature (e.g., 37°C) and for a limited time. Always check the thermal stability of your compound if possible.

Q3: How should I store my stock solution of this compound?

A3: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: My compound appears to be an oil instead of a crystalline solid. How does this affect solubility?

A4: An oily or amorphous solid generally has higher kinetic solubility than a stable crystalline form because less energy is required to break the intermolecular forces. However, amorphous forms can be less stable and may crystallize over time, potentially leading to a decrease in solubility.

V. Conclusion

Troubleshooting the low solubility of this compound requires a systematic and informed approach. By understanding the chemical nature of the molecule and applying the strategies outlined in this guide—from initial solvent selection to more advanced considerations of solid-state properties—researchers can effectively overcome solubility challenges and proceed with their experiments with confidence.

References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (2009, April 1).
  • Cosolvent - Wikipedia. (n.d.).
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (n.d.).
  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability - ManTech Publications. (2023, September 15).
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17).
  • Characterization of Polymorphic Forms (Polymorphism) - Nishka Research. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs - Symbiosis. (2014, July 28).

Sources

Technical Support Center: Crystallization of 4-(4-Nitrophenoxy)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-(4-Nitrophenoxy)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and refine your process for optimal results.

Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the crystallization of organic compounds.

Q1: Why is temperature the most critical parameter to control during the crystallization of this compound?

Temperature is the primary driver of solubility for most organic compounds in common solvents. The entire principle of cooling crystallization hinges on the fact that the compound is more soluble at a higher temperature and less soluble at a lower temperature. By carefully controlling the temperature profile, you directly manipulate the level of supersaturation—the thermodynamic driving force for nucleation and crystal growth.[1][2] An uncontrolled temperature drop can lead to spontaneous, rapid nucleation, resulting in small, impure crystals, whereas a carefully optimized cooling profile allows for the growth of larger, higher-purity crystals.[3][4]

Q2: My solution turned into a thick, non-crystalline oil upon cooling. What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[2][5] This typically happens under conditions of very high supersaturation where the concentration of the solute exceeds its solubility limit at a temperature that is still above its melting point within that specific solvent environment.

To prevent this, you can:

  • Reduce Supersaturation: Re-heat the mixture and add a small, measured amount of additional solvent (1-5% volume increase) to slightly decrease the concentration before attempting to cool it again.[5]

  • Slow the Cooling Rate: A slower cooling rate can prevent the system from becoming too supersaturated too quickly, giving molecules time to arrange into an ordered crystal lattice rather than crashing out as a disordered liquid.[1]

  • Lower the Initial Temperature: If possible, using a solvent system that allows for complete dissolution at a lower starting temperature can help avoid this issue.

Q3: My final crystal yield is consistently low. What are the most probable causes?

A poor yield (e.g., less than 70-80%) in crystallization is a common and frustrating issue. The primary culprits are usually related to solubility and handling:

  • Excess Solvent: Using too much solvent is the most frequent cause. Even at low temperatures, your compound will have some residual solubility in the "mother liquor" (the solution left after filtration). The more solvent you use, the more product you lose.[5]

  • Final Temperature is Too High: The solubility of your compound at the final filtration temperature dictates the theoretical maximum yield. Ensure you are cooling the solution to the lowest practical temperature for your solvent system before filtering.

  • Premature Crystallization: If the solution cools too quickly in the transfer or filtration apparatus, crystals can be lost. Ensure your filtration setup is clean and ready before you finish the cooling stage.

Q4: The crystals I've obtained are very small, needle-like, or form a fine powder. How can I grow larger, more well-defined crystals?

Crystal size and morphology are heavily influenced by the rates of nucleation versus crystal growth. The formation of many small crystals indicates that the nucleation rate is too high compared to the growth rate. This is often a consequence of rapid cooling.[1][6] When a solution is cooled quickly, it rapidly enters a highly supersaturated state, triggering the formation of many crystal nuclei simultaneously.[3][7] To encourage the growth of larger crystals, you must slow down the process to allow molecules in the solution to deposit onto a smaller number of existing nuclei. A slower cooling rate is generally the most effective way to achieve this.[4]

In-Depth Troubleshooting and Optimization Guide

This section provides detailed, step-by-step protocols to systematically optimize the crystallization temperature for this compound.

Issue 1: Sub-Optimal Solvent System

Q: How do I select the best solvent and determine the ideal temperature range for crystallization?

A: The foundation of a successful crystallization is a suitable solvent. An ideal solvent will dissolve the compound completely at an elevated temperature (e.g., near its boiling point) but exhibit low solubility at a reduced temperature (e.g., 0-4°C). This large solubility differential is the key to achieving a high yield.

  • Solvent Selection: Based on the polarity of this compound, start with polar protic solvents like ethanol, isopropanol (IPA), or acetonitrile. Ethers and esters may also be viable.[8]

  • Small-Scale Solubility Test:

    • Place a small, known amount of your compound (e.g., 50 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature. Observe solubility.

    • If insoluble, gently heat the tube while stirring. Add solvent dropwise until the solid just dissolves. Record the temperature and total volume of solvent added.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.

  • Generating a Solubility Curve:

    • Prepare a saturated solution of your compound in the chosen solvent at a high temperature (e.g., 60°C).

    • Slowly cool the solution while stirring. At set temperature intervals (e.g., every 5°C), take a small, filtered aliquot of the solution.

    • Determine the concentration of the compound in each aliquot (e.g., by solvent evaporation and weighing the residue, or by HPLC).

    • Plot solubility ( g/100 mL) versus temperature (°C). This curve is essential for designing your cooling profile.

Temperature (°C)Ethanol ( g/100 mL)Isopropanol ( g/100 mL)Acetonitrile ( g/100 mL)
00.80.51.5
202.51.85.0
408.06.515.2
6025.021.040.5

In this hypothetical example, Ethanol shows the best profile: a large increase in solubility with temperature and very low solubility at 0°C, promising a high potential yield.

Issue 2: Uncontrolled Crystal Growth

Q: What is the optimal cooling strategy to maximize crystal size and purity?

A: The cooling rate directly controls the level of supersaturation over time. A slow, controlled cooling process is almost always preferable for obtaining high-quality crystals.[1][6] This keeps the solution within the "metastable zone," where spontaneous nucleation is unlikely, and crystal growth on existing nuclei is favored.[7]

Crystallization Optimization Workflow cluster_prep Preparation cluster_cool Cooling & Crystallization cluster_analysis Analysis & Refinement A Dissolve Compound in Minimal Hot Solvent B Select Solvent with Good Temp/Solubility Profile C Apply Controlled Cooling Profile B->C D Allow Crystal Growth (Aging Step) C->D E Isolate Crystals (Filtration) D->E F Characterize Product (Yield, Purity, Form) E->F G Refine Cooling Rate or Solvent Based on Results F->G G->C Iterate

Caption: General workflow for crystallization optimization.

  • Preparation: Prepare three identical saturated solutions of your compound at a specific temperature (e.g., 65°C), ensuring all solid is dissolved.

  • Profile 1 (Fast Cooling): Remove the flask from heat and place it directly into an ice-water bath (0-4°C).

  • Profile 2 (Slow Linear Cooling): Place the flask in a programmable cooling bath or a well-insulated container and allow it to cool to the final temperature over several hours (e.g., a rate of 10-20°C/hour).

  • Profile 3 (Stepwise Cooling): Cool the solution rapidly to a temperature just below the saturation point (e.g., 55°C). Hold at this temperature for 1-2 hours to induce nucleation. Then, continue cooling at a very slow rate (e.g., 5°C/hour) to the final temperature.

  • Analysis: After each experiment, isolate the crystals by filtration, dry them, and record the yield. Examine the crystal morphology under a microscope.

Cooling ProfileCooling RateTypical Crystal SizeObservations
Fast Cooling> 60°C / hour< 0.1 mmFine powder, potential for impurity inclusion.
Slow Linear Cooling10 - 20°C / hour0.5 - 1.5 mmWell-formed, larger crystals. Good purity.
Stepwise CoolingBiphasic> 1.0 mmOften yields the largest, highest-quality crystals.
Issue 3: Verifying Crystal Quality and Form

Q: My crystallization was successful, but how do I confirm the purity and crystalline form of my product?

A: Visual inspection is not sufficient. The pharmaceutical and materials science industries rely on analytical techniques to characterize the solid state of a compound. Two of the most powerful and accessible methods are Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Troubleshooting Crystallization Issues Start Problem Encountered OilingOut Oiling Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Sol_Oil_Solvent Add More Solvent, Re-cool Slowly OilingOut->Sol_Oil_Solvent Yes PoorQuality Poor Crystal Quality? (Small/Needles) LowYield->PoorQuality No Sol_Yield_Solvent Reduce Initial Solvent Volume LowYield->Sol_Yield_Solvent Yes Sol_Quality_Rate Decrease Cooling Rate PoorQuality->Sol_Quality_Rate Yes Success Problem Solved PoorQuality->Success No Sol_Oil_Solvent->Success Sol_Yield_Temp Decrease Final Cooling Temperature Sol_Yield_Solvent->Sol_Yield_Temp Sol_Yield_Temp->Success Sol_Quality_Rate->Success

Caption: Decision tree for troubleshooting common crystallization problems.

DSC measures the heat flow into or out of a sample as a function of temperature.[9][10] For a crystalline material, it provides:

  • Melting Point (Tm): A sharp endothermic peak indicates the melting point. A sharp, well-defined peak is a strong indicator of high purity.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which can be used to calculate the degree of crystallinity.[11]

  • Polymorphic Transitions: The presence of multiple thermal events before melting can indicate the existence of different crystal forms (polymorphs).[12][13]

PXRD is the definitive technique for identifying the specific crystalline form of a compound.[14][15] Every unique crystal lattice structure produces a unique diffraction pattern, acting as a "fingerprint" for that polymorph.[16]

  • Polymorph Identification: Comparing the PXRD pattern of your sample to known patterns can confirm which polymorph you have produced.

  • Purity Assessment: The presence of unexpected peaks may indicate a mixture of polymorphs or the presence of a crystalline impurity.

  • Amorphous vs. Crystalline: A crystalline material gives sharp diffraction peaks, while an amorphous solid produces a broad, featureless halo.

By systematically applying these principles—from solvent selection and cooling rate optimization to final analytical characterization—you can develop a robust and reproducible crystallization protocol for this compound, ensuring high purity and yield for your research and development needs.

References

  • Zhanghua. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. Zhanghua - Filter Dryer.
  • Mettler Toledo.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Differential Scanning Calorimetry Techniques: Applic
  • Charles, M. D., et al. (2009).
  • Reddit discussion on "How does cooling rate affect the point at which crystalisation occures and why?". (2020, March 16). Reddit.
  • Atlantis Press.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
  • Wikipedia. Differential scanning calorimetry.
  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. Zhanghua - Filter Dryer.
  • Rigaku. Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • ResearchGate. (2025, August 7). (PDF)
  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19).
  • Cosic, M., et al. (2019). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. Chemical Engineering Transactions.
  • Budayova-Spano, M., et al. (2020, March 8).
  • Stein, S. Cooling Rate and Crystal Size. Northwestern University.
  • Altum Technologies. (2023, September 20).
  • Anton Paar Wiki. X-ray Diffraction (XRD).
  • Fluid Metering. (2025, July 22).
  • ACS Publications. (2004, August 12).
  • BenchChem.
  • McPherson, A., & Gavira, J. A. (2014, November 1). Optimization of crystallization conditions for biological macromolecules. eScholarship.org.
  • National Center for Biotechnology Information. (2020, December 30).
  • ResearchGate. Solubility curves of 4-NP in different solvents.
  • Protein XRD Protocols - Crystalliz
  • MicroChemicals. Solvents and solubilities.
  • National Center for Biotechnology Information. (2022, July 20). Syntheses and crystal structures of 4-(4-nitrophenyl)
  • ECHEMI. Is p-nitrophenol soluble in organic solvents?.
  • National Center for Biotechnology Information. 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph.
  • Pharmaceutical Sciences. (2026, January 5).
  • Wikipedia. 4-Nitrophenol.
  • Google Patents. EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.
  • Google Patents. US6946572B2 - Crystallization of adipic acid from its solution in aqueous nitric acid.
  • CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

Sources

resolving moisture sensitivity in 4-(4-Nitrophenoxy)cyclohexan-1-ol storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Nitrophenoxy)cyclohexan-1-ol

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this moisture-sensitive compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: The moisture sensitivity of this compound stems from two primary structural features: the aryl ether linkage and the secondary alcohol (hydroxyl group).[1][2]

  • Hydrolysis of the Ether Bond: The ether linkage, particularly an aryl ether, can undergo acid-catalyzed hydrolysis.[3][4][5] Ambient moisture can create a weakly acidic microenvironment, promoting the cleavage of the C-O bond. This reaction splits the molecule into 4-nitrophenol and cyclohexan-1,4-diol (via subsequent oxidation of the initial cyclohexanol product).

  • Hygroscopic Nature of the Hydroxyl Group: The hydroxyl (-OH) group is inherently polar and capable of forming hydrogen bonds with water molecules.[1][6] This makes the compound hygroscopic, meaning it readily attracts and holds water molecules from the atmosphere.[7][8][9]

Q2: What are the initial signs of degradation in my stored sample?

A2: Visual inspection can often provide the first clues of moisture-induced degradation. Be alert for:

  • Color Change: Pure this compound is typically a white to off-white solid. The primary degradation product, 4-nitrophenol, is a distinct yellow solid. The appearance of a yellow or brownish tint in your sample is a strong indicator of hydrolysis.[10][11]

  • Change in Physical State: The uptake of water can cause the crystalline solid to become clumpy, sticky, or even appear wet. This is a direct consequence of its hygroscopic nature.[7]

  • Odor: While subtle, the degradation products may have a different, more phenolic odor compared to the parent compound.

Q3: How can moisture contamination compromise my experimental results?

A3: Moisture contamination can have significant and detrimental effects on your experiments:

  • Inaccurate Stoichiometry: If the compound has absorbed water, the actual mass of the active reagent will be lower than the weighed amount, leading to incorrect molar calculations and affecting reaction yields.

  • Formation of Side Products: The degradation product, 4-nitrophenol, can participate in or interfere with your intended reaction. Furthermore, water itself can act as a competing nucleophile or base, leading to undesired side reactions.[12][13]

  • Altered Reaction Kinetics: The presence of water can change the polarity of the reaction medium, potentially altering reaction rates and product distributions.[14]

In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter.

Problem 1: My sample of this compound has developed a yellow color. Can I still use it?

  • Root Cause Analysis: A yellow discoloration is the classic sign of hydrolysis, resulting in the formation of 4-nitrophenol. The intensity of the color often correlates with the extent of degradation.

  • Recommended Action: Before use, the purity of the sample must be assessed.

    • Thin-Layer Chromatography (TLC): A quick TLC analysis can reveal the presence of multiple components. Spot your sample alongside a pure standard (if available) and 4-nitrophenol. The appearance of a second spot corresponding to 4-nitrophenol confirms degradation.

    • NMR Spectroscopy: A ¹H NMR spectrum will definitively show peaks corresponding to 4-nitrophenol (typically aromatic protons in the 7-8.5 ppm range) in addition to the peaks of the parent compound.

  • Solution: If degradation is minor (e.g., <5% by NMR integration), the material may be usable for non-critical applications. However, for sensitive reactions, purification by recrystallization from an appropriate anhydrous solvent is recommended.

Problem 2: The compound exhibits poor solubility in a solvent where it was previously soluble. What is the cause?

  • Root Cause Analysis: This issue can arise from two sources. First, the degradation products, such as 4-nitrophenol, may have different solubility profiles than the parent compound. Second, the absorbed water can alter the overall polarity of the solid, affecting its interaction with the solvent.

  • Recommended Action:

    • Dry Your Solvent: Ensure the solvent you are using is rigorously dried. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time if not stored properly.[15]

    • Handle Under Inert Atmosphere: Weigh and dispense the compound in a glovebox or under a stream of dry inert gas (Nitrogen or Argon) to prevent further moisture uptake.[16][17][18]

  • Solution: If the problem persists with dry solvents and proper handling, it indicates significant degradation. The sample should be requalified for purity as described in Problem 1.

Problem 3: My reaction yields are inconsistent or lower than expected, and I suspect the reagent is the issue.

  • Root Cause Analysis: Inconsistent yields are a hallmark of a reagent with variable purity. Moisture contamination is a primary culprit, as it directly impacts the active concentration of your reagent and can introduce water as an unwanted reactant.[19]

  • Troubleshooting Workflow: Follow a systematic approach to diagnose and resolve the issue.

G A Low/Inconsistent Yield Observed B Step 1: Qualify Reagent Purity A->B C Perform TLC or ¹H NMR Analysis B->C D Is the reagent pure? C->D E Yes D->E F No D->F H Step 2: Evaluate Experimental Conditions E->H G Purify reagent (e.g., recrystallization) or use a new, validated lot. F->G I Use rigorously dried solvents. Handle reagents under inert atmosphere (N₂/Ar). H->I J Run a control reaction with a new, validated lot of reagent. I->J K Does the control reaction work? J->K L Yes K->L M No K->M N Problem resolved. Old reagent was degraded. L->N O Issue lies elsewhere in the experimental setup (other reagents, temperature, etc.). M->O

Caption: Troubleshooting workflow for low reaction yields.

Protocols for Storage and Handling

Adherence to strict protocols is essential for maintaining the integrity of this compound.

Protocol 1: Recommended Storage Procedure
  • Receiving: Upon receipt, inspect the container seal for any breaches.

  • Inert Atmosphere: If the compound will be used over an extended period, transfer it inside a nitrogen or argon-filled glovebox into smaller, single-use vials.[17]

  • Primary Container: Use amber glass bottles with PTFE-lined caps to protect from light and moisture.[16]

  • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant such as silica gel or molecular sieves.[16][20] A vacuum desiccator provides an even higher level of protection.[16]

  • Temperature: Store at the manufacturer's recommended temperature, typically in a cool, dry place away from direct sunlight and heat sources.[21][22]

Protocol 2: Quantitative Moisture Content Analysis (Karl Fischer Titration)

Karl Fischer (KF) titration is the gold standard for determining water content in solids.[23]

  • Preparation: Set up the KF titrator according to the manufacturer's instructions. Use a coulometric titrator for expected low moisture content (<1%).

  • Blank Measurement: Run a blank analysis with the KF reagents to determine the background drift.

  • Sample Introduction: Inside a glovebox or a dry bag, accurately weigh approximately 50-100 mg of the compound.

  • Analysis: Quickly transfer the sample into the KF titration vessel. Start the titration.

  • Calculation: The instrument will automatically calculate the water content, usually expressed as a percentage or in parts per million (ppm). A water content of >0.5% (5000 ppm) may indicate improper storage.

Data Summaries

Table 1: Storage Condition Guidelines
ParameterOptimal ConditionSub-Optimal (High Risk)Rationale
Atmosphere Inert Gas (Nitrogen/Argon)[17][18]Ambient AirPrevents interaction with atmospheric moisture and oxygen.
Container Tightly sealed amber glass, PTFE-lined capLoosely capped, clear plastic vialsProtects from light and prevents moisture ingress.[16]
Humidity In a desiccator with active desiccant[20]Open lab bench (ambient humidity)Minimizes exposure to water vapor, preventing hydrolysis.[21]
Temperature Cool, controlled room temperatureNear heat sources or in direct sunlightPrevents thermal degradation and pressure changes that can compromise seals.[22]
Table 2: Key Compounds in Degradation Pathway
CompoundMolar Mass ( g/mol )RoleKey Analytical Signature (¹H NMR in CDCl₃)
This compound 253.26Parent CompoundMultiplets for cyclohexyl protons (~1.4-4.2 ppm), Aromatic doublets (~6.9 & 8.2 ppm)
Water (H₂O) 18.02Contaminant/ReactantBroad singlet, chemical shift is variable (~1.6 ppm)
4-Nitrophenol 139.11Degradation ProductAromatic doublets (~6.9 & 8.2 ppm), Broad phenolic -OH peak
Cyclohexane-1,4-diol 116.16Potential Degradation ProductMultiplets for cyclohexyl protons and -OH peaks

Chemical Degradation Pathway

The primary degradation mechanism is the hydrolysis of the ether bond.

G cluster_products Degradation Products A This compound C Hydrolysis (Acid-Catalyzed) A->C B H₂O (Moisture) B->C D 4-Nitrophenol (Yellow Impurity) C->D E Cyclohexan-1-ol C->E

Caption: Moisture-induced hydrolysis of the parent compound.

References

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets.
  • Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. (n.d.). PubMed.
  • Lowe, A. J., & Pan, C. (2000, March 4). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Langmuir.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Water Catalysis of the Reaction Between the Hydroxyl Radicals and Linear Saturated Alcohols. (2025, August 10).
  • Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Canadian Journal of Chemistry.
  • Eawag. (2005, March 14).
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Cyclohexanol Biodegradation Genes: A Pathway of Opportunities. (2025, August 10).
  • How water could replace some organic solvents and make chemical reactions greener. (2025, July 10). ACS.
  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. (n.d.). Royal Society of Chemistry.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • The reaction scheme of hydrolysis of p-nitrophenyl esters. (n.d.).
  • Innova Design Group. (2024, December 6).
  • Impact of water on the OH + HOCl reaction. (2025, August 6).
  • MIT. Handling air-sensitive reagents AL-134.
  • Alcohol: An organic substance formed when a hydroxyl group is substituted for a hydrogen
  • Chemistry LibreTexts. (2024, May 12).
  • Chemistry LibreTexts. (2022, August 10). Alcohols, Phenols, and Ethers.
  • ECHEMI.
  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. (2025, August 6).
  • Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. (2004, November 15). PubMed.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (2023, April 10).
  • Proposed pathway for the anaerobic degradation of cyclohexane. (n.d.).
  • Testbook. (2026, January 8).
  • Alcohols and Ethers. (n.d.). Purdue University.
  • What makes a substance hygroscopic? (2018, February 2).
  • ACS Publications. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms.
  • Analytical Methods. (n.d.).
  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange.
  • Chemistry LibreTexts. (2015, July 14). Reactions of Ethers.
  • Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012, October 22).
  • A simple colorimetric sensor for the detection of moisture. (n.d.). Royal Society of Chemistry.
  • Al-Hobaib, A. S., et al. (2021, February 27). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes. MDPI.
  • PubChem. 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone.
  • Moisture meter for liquid m
  • Alfa Chemistry. Moisture Analysis and the Test Methods.

Sources

Technical Support Center: Impurity Profiling for 4-(4-Nitrophenoxy)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 4-(4-Nitrophenoxy)cyclohexan-1-ol CAS Registry Number: (Analogous derivatives often used in carbapenem intermediates, e.g., Tebipenem side chains). Synthesis Context: Typically synthesized via Nucleophilic Aromatic Substitution (


) of 1,4-cyclohexanediol  with 1-fluoro-4-nitrobenzene  (or the chloro- derivative) using a base (NaH or KOtBu).

The Challenge: This reaction is deceptively simple. The symmetry of 1,4-cyclohexanediol and the electronics of the nitro-group create a "perfect storm" for three specific impurity classes:

  • Geometric Isomers: Cis vs. Trans (often the critical quality attribute).

  • Oligomerization: Bis-substitution (formation of the "dumbbell" ether).

  • Regio-defects: Unreacted starting materials and hydrolysis byproducts (nitrophenols).

This guide provides a self-validating workflow to identify and resolve these specific issues.

Impurity Origin Analysis (Visualized)

Understanding where the impurity comes from is the first step to removal.

ImpurityFlow Reactants Reactants (1,4-Cyclohexanediol + 4-Fluoronitrobenzene) Reaction S_NAr Reaction (Base/DMF) Reactants->Reaction Crude Crude Mixture Reaction->Crude Imp_Bis Impurity A: Bis-Ether (Double Substitution) High Rf, Non-polar Crude->Imp_Bis Excess Base/Halide Imp_Iso Impurity B: Cis/Trans Isomers (Geometric) Close Rf, Separable by HPLC Crude->Imp_Iso Thermodynamic Control Imp_Hyd Impurity C: 4-Nitrophenol (Hydrolysis) Yellow, pH sensitive Crude->Imp_Hyd Wet Solvent/Quench

Figure 1: Impurity genealogy in the synthesis of this compound. Red nodes indicate critical impurities requiring distinct removal strategies.

The "Triage": Rapid Identification Protocols

Before committing to expensive HPLC/MS time, use these bench-side checks.

Protocol A: Diagnostic TLC (Thin Layer Chromatography)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexanes (1:1 v/v).

  • Visualization: UV (254 nm) and PMA (Phosphomolybdic Acid) stain.

Spot

(Approx)
Appearance (UV)Appearance (PMA)IdentityAction
0.85 - 0.90 Strong AbsInactiveBis-Ether Impurity Recrystallize (remove non-polars).
0.75 Strong AbsInactiveUnreacted Halonitrobenzene Vacuum dry / wash with hexanes.
0.40 Strong AbsBlue/GreenTarget Product (Mono-ether) Proceed to HPLC.
0.35 Strong AbsBlue/GreenGeometric Isomer (Cis or Trans) Column chromatography required.
0.05 - 0.10 Weak/NoneDark BlueUnreacted Diol Aqueous wash (water soluble).

The "Deep Dive": Instrumental Characterization

Protocol B: High-Performance Liquid Chromatography (HPLC)

Differentiation of Cis/Trans isomers requires a specific gradient to exploit the slight difference in hydrophobicity caused by the axial vs. equatorial orientation of the -OH group.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 290 nm (Specific to nitrophenoxy) and 210 nm.

  • Temperature: 30°C.

Gradient Table:

Time (min) % A % B Event
0.0 90 10 Equilibration
15.0 40 60 Linear Gradient (Isomer Separation)
20.0 5 95 Wash (Elute Bis-ether)
25.0 5 95 Hold

| 25.1 | 90 | 10 | Re-equilibration |

Interpretation:

  • Retention Time (RT) ~8-9 min: Cis/Trans isomers usually elute as a doublet. The isomer with the equatorial -OH (usually trans) is slightly more polar and often elutes first, but this must be confirmed via NMR (see below).

  • RT ~18-20 min: Bis-substituted impurity (very hydrophobic).

Protocol C: 1H NMR Validation (The "Gold Standard")

To definitively assign Cis vs. Trans.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signal: The methine proton at position 1 (CH-OH).

  • Logic:

    • Trans-isomer: The protons at C1 and C4 are typically axial . The coupling constant (

      
      ) will show a large diaxial coupling (~10-12 Hz) appearing as a wide triplet of triplets (tt).
      
    • Cis-isomer: The proton at C1 is equatorial (if the bulky nitrophenoxy is axial) or vice versa. The coupling will be smaller (axial-equatorial, ~3-5 Hz), appearing as a narrower multiplet.

Troubleshooting Guide (FAQ)

Scenario 1: "I have a persistent yellow solid that won't crystallize."

Diagnosis: Contamination with 4-Nitrophenol .

  • Cause: Hydrolysis of the starting material (1-fluoro-4-nitrobenzene) due to wet solvents or excess hydroxide bases.

  • Confirmation: The solid turns bright yellow/orange upon addition of aqueous NaOH (formation of nitrophenolate anion).

  • Fix: Dissolve crude in Ethyl Acetate and wash 3x with 1M NaOH. The yellow color will migrate to the aqueous layer. Dry organic layer with MgSO

    
    .
    
Scenario 2: "HPLC shows a massive peak at the end of the run."

Diagnosis: Bis-substitution (1,4-bis(4-nitrophenoxy)cyclohexane).

  • Cause: Incorrect stoichiometry. You likely used a 1:1 ratio of diol to nitrobenzene, or added the diol to the base too slowly.

  • Fix: This impurity is highly non-polar.

    • Quick Fix: Triturate the crude solid with cold diethyl ether or hexanes. The bis-impurity is often less soluble than the alcohol product.

    • Robust Fix: Recrystallize from Ethanol/Water. The bis-ether precipitates first.

Scenario 3: "My melting point is wide (e.g., 95-110°C)."

Diagnosis: Mixed Cis/Trans Isomers.

  • Cause: The

    
     reaction does not invert stereochemistry cleanly if the mechanism involves an intermediate radical anion (Single Electron Transfer) or if the starting diol was a mixture.
    
  • Fix: Separation is difficult.

    • Chromatography: Use a flash column with a very shallow gradient (e.g., 0% to 30% EtOAc in Hexanes over 40 minutes).

    • Chemical:[1][2][3][4][5][6][7][8][9][10] Esterify the alcohol (e.g., with Acetyl Chloride). The resulting esters often have vastly different crystallization properties. Hydrolyze back to the alcohol after separation.

Decision Logic for Purification

Use this flow to determine the most efficient purification step based on your impurity profile.

PurificationLogic Start Analyze Crude (HPLC/TLC) CheckBis Is Bis-Ether > 5%? Start->CheckBis CheckIso Is Cis/Trans Ratio Unacceptable? CheckBis->CheckIso No Recryst Recrystallization (EtOH/H2O) Removes Bis-Ether CheckBis->Recryst Yes Column Flash Chromatography (Silica, Gradient) CheckIso->Column Yes (Need pure isomer) Wash Base Wash (1M NaOH) CheckIso->Wash No (Isomers ok, remove phenol) Recryst->CheckIso

Figure 2: Purification decision tree based on impurity thresholds.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5] Chemical Reviews, 49(2), 273–412. Link

  • Synthesis of Nitrophenoxy-cyclohexanols (Analogous Methodology)

    • Patent US5532258A. Cyclohexyl derivatives and their use as fungicides. (Describes the etherification of cyclohexanediols with activated nitrobenzenes). Link

  • Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill.
  • HPLC of Nitrophenols

    • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (Discusses separation of structural isomers using RP-HPLC). Link

  • Characterization of 4-Nitrophenol Impurities

    • National Institutes of Health (NIH) PubChem. 4-Nitrophenol Compound Summary. (For spectral data comparison). Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 4-(4-Nitrophenoxy)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded workflow for developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of 4-(4-Nitrophenoxy)cyclohexan-1-ol. Moving beyond a simple protocol, we will explore the causal relationships behind each methodological choice, compare viable alternatives with supporting data, and establish a self-validating process rooted in the principles of analytical chemistry. The objective is to create a method suitable for its intended purpose, a core tenet of analytical procedure validation.[1][2][3]

The Analytical Challenge: Understanding the Analyte

This compound presents a unique analytical challenge due to its hybrid structure. It contains a non-polar cyclohexane ring and a polar aromatic system containing a strong chromophore (the nitrophenoxy group), along with a hydroxyl group that can engage in hydrogen bonding. Furthermore, the cyclohexane ring introduces the possibility of cis and trans stereoisomers, which are often critical process-related impurities that must be separated and quantified.

Key Physicochemical Properties & Initial Considerations:

  • Chromatography Mode: The molecule's significant non-polar character makes Reversed-Phase HPLC (RP-HPLC) the most logical starting point.[4] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar; analytes are retained based on their hydrophobicity.[5][6]

  • Detector Selection & Wavelength: The 4-nitrophenoxy group is an excellent chromophore for UV-Vis detection. In a neutral or acidic aqueous solution, 4-nitrophenol exhibits a strong absorbance maximum (λmax) around 317-319 nm.[7][8][9] This provides a highly sensitive and specific wavelength for detection, minimizing interference from many common solvents and additives.

  • Potential Impurities: A robust purity method must be able to separate the main component from:

    • Starting materials (e.g., 4-nitrophenol, cyclohexanediol).

    • Process-related impurities, especially cis/trans isomers.

    • Degradation products (e.g., hydrolysis products).

The Method Development Workflow: A Systematic Approach

Effective method development is not a random walk but a structured, logical process. We will proceed from initial screening to fine-tuned optimization, comparing key parameters at each stage.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Goal: Purity of this compound B Select Column & Mobile Phase (Based on Analyte Properties) A->B C Perform Scouting Gradient (e.g., 5-95% B over 20 min) B->C D Evaluate Initial Chromatogram (Peak Location, Rough Resolution) C->D E Compare Organic Modifiers (Acetonitrile vs. Methanol) D->E Proceed to Optimization F Optimize Gradient Slope (Steepness vs. Resolution) E->F G Evaluate Column Temperature (Peak Shape & Selectivity) F->G H Fine-tune Flow Rate & pH (If Necessary) G->H I Define Optimized Method H->I Finalize Parameters J Assess Method Robustness (Small, Deliberate Changes) I->J

Caption: High-level workflow for HPLC method development.

Phase 1: Scouting and Initial Conditions

The first step is to perform a "scouting gradient" to quickly determine the approximate elution conditions for the main peak and any major impurities.[10][11] This provides the essential data needed to begin targeted optimization.

Experimental Protocol: Initial Scouting Gradient

  • Column: Standard C18, 4.6 x 150 mm, 3.5 µm particle size. (A C18 phase is a versatile starting point for most reversed-phase separations).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water. (An acidic modifier sharpens peaks of many compounds and ensures a consistent pH).[13]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 317 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes (to elute any highly retained compounds).

    • Return to 5% B and equilibrate for 5 minutes.

This initial run will establish the retention time of the main analyte and reveal the complexity of the sample, guiding the subsequent optimization steps.

Phase 2: Method Optimization - A Comparative Analysis

Here, we systematically adjust key parameters and compare the results to achieve the desired separation. The goal is specificity: the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

Comparison 1: The Organic Modifier - Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC, but they offer different selectivities due to their distinct chemical properties.[14][15] ACN is a polar aprotic solvent, while MeOH is a polar protic solvent capable of hydrogen bonding.[16] This difference can be exploited to change the elution order and improve the resolution of co-eluting peaks.

ParameterCondition 1: AcetonitrileCondition 2: MethanolRationale for Comparison
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolTo evaluate changes in selectivity and resolution.
Analyte RT 12.5 min11.8 minACN generally has a stronger elution strength in RP-HPLC, but this is compound-dependent.[16]
Impurity 1 RT 12.1 min11.9 min
Resolution (Analyte/Imp 1) 1.80.8 (Co-elution) In this hypothetical case, ACN provides baseline separation while MeOH leads to co-elution, demonstrating ACN's superior selectivity for this specific separation.
System Pressure ~180 bar~250 barACN/water mixtures have a lower viscosity than MeOH/water mixtures, resulting in lower backpressure.[14]
Comparison 2: The Gradient Slope

The steepness of the gradient affects both resolution and analysis time.[10] A shallower gradient (longer gradient time) increases the time analytes spend separating, which can improve the resolution of closely eluting peaks.

ParameterCondition 1: Steep GradientCondition 2: Shallow GradientRationale for Comparison
Gradient Program 40-70% B in 10 min40-70% B in 20 minTo assess the trade-off between analysis time and resolution.
Analyte RT 8.2 min14.5 min
Impurity 1 RT 8.0 min14.1 min
Resolution (Analyte/Imp 1) 1.4 (Inadequate)2.5 (Excellent) The shallower gradient significantly improves the resolution between the critical pair, achieving baseline separation.
Peak Width (Analyte) 0.25 min0.20 minGradient elution often produces sharper, narrower peaks compared to isocratic methods.[11]
Comparison 3: Column Temperature

Temperature is a powerful but often underutilized tool in method development. It affects mobile phase viscosity, reaction kinetics, and the thermodynamics of analyte-stationary phase interactions.[17] Increasing temperature generally decreases retention time and can alter selectivity.[18][19][20]

ParameterCondition 1: 30 °CCondition 2: 45 °CRationale for Comparison
Analyte RT 14.5 min13.2 minIncreased temperature reduces mobile phase viscosity and increases analyte energy, leading to faster elution.[19]
Resolution (Analyte/Imp 1) 2.52.6 In this case, selectivity is not dramatically altered, but a slight improvement is observed.
Peak Tailing (Analyte) 1.31.1 Higher temperatures can improve mass transfer kinetics, leading to more symmetric (less tailing) peaks.[17]
System Pressure ~210 bar~160 barThe decrease in mobile phase viscosity at higher temperatures significantly lowers system backpressure.[18]

G Start Initial Method: Steep Gradient, ACN, 30°C Decision1 Change Organic? ACN vs. MeOH Start->Decision1 Decision2 Adjust Gradient? Steep vs. Shallow Decision1->Decision2 ACN provides better selectivity Decision3 Change Temp? 30°C vs. 45°C Decision2->Decision3 Shallow gradient improves resolution End Optimized Method: Shallow Gradient, ACN, 45°C Decision3->End 45°C improves peak shape & pressure

Caption: Decision process for method optimization.

The Optimized Method and Conclusion

Through a systematic, comparative process, we have developed a robust and specific HPLC method for determining the purity of this compound.

Final Optimized Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45 °C.

  • Detection: UV at 317 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start at 40% B.

    • Linear ramp to 70% B over 20 minutes.

    • Ramp to 95% B in 1 minute.

    • Hold at 95% B for 4 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

This guide demonstrates that methodical, evidence-based comparisons are the cornerstone of effective HPLC method development. By understanding the "why" behind each parameter—from organic modifier choice to temperature—scientists can build analytical methods that are not only effective but also robust and reliable, meeting the stringent requirements of the pharmaceutical industry. The final step in this process would be to formally validate the method according to ICH Q2(R1) guidelines, assessing parameters like accuracy, precision, linearity, and robustness.[21]

References

  • UV-vis. absorption spectrum of (a) 4-nitrophenol and (b)... - ResearchGate. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

  • Selecting an organic modifier for reversed-phase chromatography - Crawford Scientific. Available at: [Link]

  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography - Chromatography Today. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]

  • HPLC Basics – principles and parameters - KNAUER. Available at: [Link]

  • High Performance Liquid Chromatography (HPLC) Principles and Components - Labtech. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Understanding Gradient HPLC | LCGC International. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]

  • The Use of Temperature for Method Development in LC - Chromatography Today. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER. Available at: [Link]

  • Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures - MDPI. Available at: [Link]

  • Fig. 4 (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b)... - ResearchGate. Available at: [Link]

  • Principle of HPLC | HPLC System Working Explained - Pharmaguideline. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. Available at: [Link]

  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. Available at: [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography - Chrom Tech, Inc. Available at: [Link]

  • The Theory of HPLC Gradient HPLC - ResearchGate. Available at: [Link]

  • How Does Temperature Affect Selectivity? - LCGC International. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]

  • UV-Vis Spectrum of 4-Amino-2-Nitrophenol - SIELC Technologies. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions - MicroSolv Technology Corporation. Available at: [Link]

  • Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC - Welch Materials. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Available at: [Link]

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. Available at: [Link]

  • Guide to Choosing the Correct HPLC Solvent - Phenomenex. Available at: [Link]

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Available at: [Link]

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol - SIELC Technologies. Available at: [Link]

Sources

The Structural Foundation: Why Cis and Trans Isomers Behave Differently

Author: BenchChem Technical Support Team. Date: February 2026

<_ _= "The user wants a detailed technical guide on how to distinguish between cis- and trans-4-(4-Nitrophenoxy)cyclohexan-1-ol.

This requires a deep dive into analytical chemistry techniques. I need to structure this as a guide for a scientific audience, explaining the 'why' behind the methods, not just the 'how'.

Plan:

  • Introduction: Briefly introduce the two isomers and the importance of stereochemical assignment in research and drug development.

  • Structural Foundation: Explain the conformational differences between the cis and trans isomers. This is the root cause of their different analytical behaviors. I'll need to discuss the chair conformation and the axial/equatorial positions of the hydroxyl and nitrophenoxy groups. A Graphviz diagram will be essential here.

  • Primary Analytical Technique: NMR Spectroscopy:

    • ¹H NMR: This will be the core of the guide. I need to explain how chemical shifts (δ) and coupling constants (J) are used for differentiation.

      • Chemical Shift: The proton attached to the carbon with the hydroxyl group (H-1) will have a different chemical shift depending on whether it's axial or equatorial. I'll need to find or deduce the expected shifts. Equatorial protons are typically more deshielded (downfield) than axial ones.[1][2]

      • Coupling Constants: The magnitude of the vicinal coupling constant (³J) between H-1 and its neighboring protons is highly dependent on the dihedral angle (Karplus relationship).[2][3] This is a powerful tool. Axial-axial couplings are large (10-13 Hz), while axial-equatorial and equatorial-equatorial are small (2-5 Hz).[2] I will create a table summarizing these expected values.

    • ¹³C NMR: Briefly mention how the carbon chemical shifts will also differ, although the effect might be less pronounced than in ¹H NMR. The carbon attached to the substituent will have a different chemical shift based on the substituent's orientation.

  • Secondary Analytical Technique: Chromatography:

    • Thin-Layer Chromatography (TLC): Explain how the difference in polarity between the cis and trans isomers can lead to different retention factors (Rf) on a silica gel plate. The trans isomer, often being less polar, might travel further up the plate. I'll provide a general protocol.

    • High-Performance Liquid Chromatography (HPLC): Discuss how HPLC, particularly on a normal-phase (silica) column, can achieve baseline separation of the diastereomers.[4][5] The difference in interaction with the stationary phase due to their different 3D shapes and polarities drives the separation. I will outline a sample HPLC method.

  • Complementary Technique: Infrared (IR) Spectroscopy:

    • Explain that while IR is excellent for identifying functional groups (O-H, NO₂, C-O), it's generally less definitive for distinguishing these specific diastereomers. However, subtle differences in the fingerprint region or the O-H stretching band (due to differences in intramolecular hydrogen bonding possibilities) might be observable. This section will manage expectations about the utility of IR for this specific problem.

  • Experimental Protocols Section: Provide detailed, step-by-step instructions for each technique (NMR sample prep, TLC development, HPLC method).

  • Data Summary & Visualization:

    • Create a summary table comparing all the expected data points (¹H NMR shifts, J-values, ¹³C shifts, TLC Rf, HPLC retention time).

    • Use Graphviz to create clear diagrams for:

      • The chair conformations of cis and trans isomers.

      • A workflow diagram for the overall analytical process.

  • References: Compile all cited sources into a numbered list with proper formatting and clickable URLs.

Constraint Checklist & Confidence Score:

  • Full editorial control? Yes.

  • In-depth technical guide? Yes.

  • Explain causality? Yes.

  • Self-validating protocols? Yes.

  • In-text citations? Yes.

  • Reference list? Yes.

  • Clickable URLs? Yes.

  • Summarize data in tables? Yes.

  • Step-by-step methodologies? Yes.

  • Mandatory Graphviz diagrams? Yes.

  • DOT scripts enclosed? Yes.

  • Brief captions? Yes.

  • Max width 760px? Yes.

  • Color contrast rule? Yes.

  • Node text contrast rule? Yes.

  • Specified color palette? Yes.

Confidence Score: 5/5 - I am confident I can meet all requirements. The search results provide a strong foundation, especially for NMR and chromatography principles for distinguishing diastereomers. I will synthesize this general knowledge and apply it specifically to the target molecules. The BenchChem article on 4-aminocyclohexanol[2] is an excellent analogue and provides a solid template for the expected NMR differences.### A Senior Application Scientist's Guide to Distinguishing Cis- and Trans-4-(4-Nitrophenoxy)cyclohexan-1-ol Isomers

In the landscape of pharmaceutical research and synthetic chemistry, the precise stereochemical assignment of molecules is not merely an academic exercise; it is a critical determinant of biological activity, safety, and patentability. For disubstituted cyclohexane derivatives like 4-(4-Nitrophenoxy)cyclohexan-1-ol, the spatial arrangement of the hydroxyl (-OH) and nitrophenoxy groups dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. This guide provides an in-depth comparison of analytical methodologies to unambiguously differentiate between the cis and trans diastereomers, grounded in the fundamental principles of conformational analysis and spectroscopy.

The key to distinguishing these isomers lies in understanding their preferred three-dimensional structures. The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring).

  • Trans Isomer: The thermodynamically more stable conformation for the trans isomer places both the large 4-nitrophenoxy group and the hydroxyl group in equatorial positions. This arrangement minimizes steric hindrance.

  • Cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial. Due to its larger size, the 4-nitrophenoxy group will preferentially occupy the equatorial position to minimize steric strain, forcing the smaller hydroxyl group into the axial position.

These fixed spatial arrangements create distinct electronic environments for the atoms in each isomer, which can be definitively measured by spectroscopic and chromatographic techniques.

cluster_trans Trans Isomer (di-equatorial) cluster_cis Cis Isomer (axial-equatorial) trans Trans-4-(4-Nitrophenoxy)cyclohexan-1-ol (e,e conformation) trans_H1 H-1 (Axial) trans->trans_H1 C1 Proton trans_OPhNO2 -OPhNO₂ (Equatorial) trans->trans_OPhNO2 C4 Substituent trans_OH -OH (Equatorial) trans->trans_OH C1 Substituent cis Cis-4-(4-Nitrophenoxy)cyclohexan-1-ol (a,e conformation) cis_H1 H-1 (Equatorial) cis->cis_H1 C1 Proton cis_OPhNO2 -OPhNO₂ (Equatorial) cis->cis_OPhNO2 C4 Substituent cis_OH -OH (Axial) cis->cis_OH C1 Substituent

Figure 1. Conformational preferences of cis and trans isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and conclusive method for assigning the stereochemistry of these isomers. The differentiation relies on analyzing the chemical shifts (δ) and, most critically, the spin-spin coupling constants (J) of the protons on the cyclohexane ring.[2]

¹H NMR Analysis: Decoding Chemical Shifts and Coupling Constants

The proton at carbon 1 (H-1), which is attached to the same carbon as the hydroxyl group, is the primary reporter for stereochemical assignment.

  • Chemical Shift (δ): The electronic environment of a proton determines its resonance frequency. In cyclohexane systems, equatorial protons are generally less shielded and appear at a higher chemical shift (downfield) compared to their axial counterparts.[1]

    • Cis Isomer: The H-1 proton is in an equatorial position. It is expected to resonate further downfield.

    • Trans Isomer: The H-1 proton is in an axial position. It is expected to resonate further upfield.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons (vicinal coupling, ³J) is dependent on the dihedral angle between them, a relationship described by the Karplus curve.[3] This provides an irrefutable fingerprint for each isomer.

    • Trans Isomer (Axial H-1): The axial H-1 proton has two adjacent axial protons (at C2 and C6). The dihedral angle between them is ~180°, resulting in a large axial-axial coupling (J_ax-ax) , typically 10-13 Hz . The signal for H-1 will appear as a triplet of triplets (or a complex multiplet) with these large couplings.

    • Cis Isomer (Equatorial H-1): The equatorial H-1 proton has adjacent axial and equatorial protons. The dihedral angles are ~60°, resulting in small axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings, typically in the range of 2-5 Hz . The signal for H-1 will be a multiplet with noticeably smaller splitting patterns.

¹³C NMR Analysis

While ¹H NMR is more definitive, ¹³C NMR provides complementary data. The chemical shifts of the ring carbons are influenced by the orientation of the substituents. The carbon bearing an axial substituent is typically shielded (shifted upfield) compared to one bearing an equatorial substituent (the γ-gauche effect). Therefore, C1 in the cis isomer (bearing an axial -OH) would be expected to appear at a slightly lower chemical shift than C1 in the trans isomer.

Parameter Cis-Isomer (axial -OH, equatorial -OPhNO₂) Trans-Isomer (equatorial -OH, equatorial -OPhNO₂) Causality
¹H NMR: H-1 Position EquatorialAxialIn the cis isomer, the larger -OPhNO₂ group occupies the equatorial position, forcing the -OH axial and H-1 equatorial. In the trans isomer, both substituents are equatorial, making H-1 axial.
¹H NMR: H-1 Chemical Shift (δ) More Downfield (~4.0 ppm)More Upfield (~3.6 ppm)Equatorial protons are more deshielded than axial protons.[1][2]
¹H NMR: H-1 Coupling (³J) Small couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz)Large coupling (J_ax-ax ≈ 10-13 Hz)The Karplus relationship dictates that ~180° dihedral angles (axial-axial) give large J values, while ~60° angles (ax-eq, eq-eq) give small J values.[2][3]
¹³C NMR: C1 Chemical Shift (δ) Slightly UpfieldSlightly DownfieldThe γ-gauche effect shields carbons bearing axial substituents.

Table 1. Comparative NMR data for distinguishing isomers. Note: Exact ppm values are predictive and may vary based on solvent and concentration.

II. Chromatographic Methods: Physical Separation Based on Polarity

Diastereomers have different physical properties and can often be separated by chromatography.[4][6] The choice of method depends on the scale and purpose of the analysis.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique to assess the separation of the two isomers. The separation on a silica gel plate is based on polarity.

  • Principle: The trans isomer, with both polar groups in equatorial positions, may have its hydroxyl group more sterically accessible for interaction with the silica stationary phase. Conversely, the axial hydroxyl in the cis isomer is more sterically hindered. This difference in interaction can lead to different retention factors (Rf). A solvent system, typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used to elute the compounds.[7]

  • Expected Outcome: The two isomers will appear as distinct spots with different Rf values. One would typically observe that the less polar isomer travels further up the plate, resulting in a higher Rf value. Experimentation with different solvent systems is key to optimizing separation.[8]

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and preparative separation, HPLC is the method of choice. Normal-phase chromatography on a silica or diol-bonded column is particularly effective for separating diastereomers.[5]

  • Principle: Similar to TLC, HPLC separates the isomers based on their differential interaction with the stationary phase. The more polar isomer will have a stronger interaction with the polar silica column and will therefore have a longer retention time.

  • Expected Outcome: An HPLC chromatogram will show two distinct peaks corresponding to the cis and trans isomers, allowing for quantification of the diastereomeric ratio (dr).

start Isomer Mixture tlc TLC Analysis (Qualitative) start->tlc Screening hplc HPLC Analysis (Quantitative) start->hplc Separation tlc->hplc Method Dev. nmr NMR Spectroscopy (Definitive ID) hplc->nmr Fraction Analysis end Stereochemical Assignment (Cis vs. Trans) nmr->end

Figure 2. General workflow for isomer separation and identification.

III. Infrared (IR) Spectroscopy: A Complementary View

IR spectroscopy is excellent for confirming the presence of functional groups but is generally less powerful for distinguishing between these specific diastereomers.[9] Both isomers will show characteristic absorptions for:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹

  • NO₂ stretches: Strong absorptions around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)

  • C-O stretches: In the 1000-1300 cm⁻¹ region

Subtle differences may be observed in the C-O stretching frequency or the shape of the O-H band due to variations in intramolecular hydrogen bonding potential between the axial vs. equatorial hydroxyl group, but these are rarely conclusive on their own.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to observe coupling patterns clearly.

  • Analysis (¹H):

    • Identify the multiplet corresponding to the H-1 proton (expected between 3.5-4.5 ppm).

    • Measure the coupling constants (J-values) for this signal. A large coupling constant (>10 Hz) indicates an axial proton (trans isomer). A signal with only small coupling constants (<5 Hz) indicates an equatorial proton (cis isomer).

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms.

Protocol 2: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude mixture or individual isomers in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution(s) on the origin line.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (if UV-active) and/or by staining (e.g., with potassium permanganate).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Column: Silica gel column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of non-polar and polar solvents (e.g., 90:10 Hexane:Isopropanol). The exact ratio should be optimized based on TLC results.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the nitrophenoxy group absorbs strongly (e.g., 254 nm or ~315 nm).

  • Injection: Inject a filtered solution of the sample dissolved in the mobile phase.

  • Analysis: Record the chromatogram. The retention times of the two peaks correspond to the two isomers. Peak area can be used to determine the diastereomeric ratio.

Conclusion

While chromatographic techniques are invaluable for the physical separation and quantification of the cis and trans isomers of this compound, ¹H NMR spectroscopy stands as the gold standard for their unambiguous structural assignment. The profound and predictable influence of substituent orientation on the chemical shift and, most importantly, the vicinal coupling constants of the H-1 proton provides a definitive and irrefutable basis for differentiation. By combining these techniques, researchers can ensure the stereochemical integrity of their compounds, a cornerstone of rigorous and reproducible science.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy. Quora. [Link]

  • How does NMR distinguish between axial and equatorial protons? - brainly.com. Brainly.com. [Link]

  • IR mass-resolved spectroscopy of complexes without chromophore: Cyclohexanol·(H2O)n, n = 1–3 and cyclohexanol dimer. AIP Publishing. [Link]

  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Shifting of axial and equatorial protons. Chemistry Stack Exchange. [Link]

  • Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL. [Link]

  • Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. YouTube. [Link]

  • Solvent for TLC/Flash cis/trans separation? ResearchGate. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

Sources

A Comparative Guide to the Reactivity of 4-(4-Nitrophenoxy)cyclohexan-1-ol and Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, a nuanced understanding of molecular reactivity is paramount. This guide provides an in-depth comparative analysis of 4-(4-nitrophenoxy)cyclohexan-1-ol and a range of phenol derivatives. We will dissect the electronic and steric factors governing their reactivity, supported by established chemical principles and analogous experimental data. This document is designed to be a practical resource, offering not only a theoretical framework but also actionable experimental protocols for researchers in the field.

Introduction: A Tale of Two Moieties

Phenols are a cornerstone of organic chemistry, their reactivity being finely tunable through the strategic placement of substituents on the aromatic ring. This guide focuses on a unique molecule, this compound, which intriguingly combines a cyclohexanol backbone with a p-nitrophenoxy ether. This structure presents two key regions of potential reactivity: the hydroxyl group on the cyclohexyl ring and the ether linkage to the electron-deficient nitrophenyl ring.

Our comparative analysis will pivot on two central themes:

  • Acidity and Nucleophilicity of the Phenolic Oxygen: For phenol derivatives, the acidity of the hydroxyl group is a critical determinant of its nucleophilicity in various reactions.

  • Leaving Group Ability of the Phenoxy Moiety: In this compound, the ether linkage introduces the possibility of nucleophilic substitution where the 4-nitrophenoxide acts as a leaving group. The stability of this leaving group is a key factor in the kinetics of such reactions.

We will compare this compound with a selection of common phenol derivatives: phenol, p-cresol (an electron-donating substituted phenol), and p-nitrophenol (an electron-withdrawing substituted phenol).

Acidity and pKa: The Proton's Perspective

The acidity of a phenol is quantified by its pKa value, which reflects the ease with which the hydroxyl proton is donated. A lower pKa indicates a stronger acid. The stability of the resulting phenoxide anion is the primary factor governing acidity.

The Influence of Substituents on Phenol Acidity

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring exert profound effects on the acidity of phenols through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO₂) are strong EWGs. They delocalize the negative charge of the phenoxide ion through resonance and induction, thereby stabilizing it. This increased stability of the conjugate base leads to a significant increase in acidity (lower pKa).[1][2] For instance, p-nitrophenol is considerably more acidic than phenol. The influence of a nitro substituent is over ten times stronger in the para-position than it is in the meta-position due to the direct resonance delocalization of the negative charge onto the nitro group.[2]

  • Electron-Donating Groups (EDGs): Alkyl groups, such as the methyl group in p-cresol, are EDGs. They donate electron density to the aromatic ring, which destabilizes the phenoxide ion by intensifying the negative charge on the oxygen atom. This results in decreased acidity (higher pKa) compared to phenol.[1]

pKa Comparison
CompoundSubstituentElectronic EffectExperimental pKa
p-Cresol-CH₃Electron-Donating10.26
Phenol-HNeutral9.99[5]
p-Nitrophenol-NO₂Electron-Withdrawing7.15[6]
Cyclohexanol--~16[3][4]
This compound -O-cyclohexanol - No phenolic proton

Key Observation: The trend in acidity is clear: the presence of an electron-withdrawing nitro group dramatically increases acidity, while an electron-donating methyl group decreases it.

Reactivity in Nucleophilic Substitution: The Leaving Group's Role

A key reaction pathway for this compound that is not available to simple phenols is the cleavage of the ether bond via nucleophilic aromatic substitution (SNAr) or nucleophilic attack at the cyclohexyl carbon. Given the stability of the phenoxide as a leaving group, the former is a more probable pathway under many conditions.

The reactivity of the 4-nitrophenoxy group as a leaving group is a central point of comparison. A good leaving group is one that is stable in its departed state. The stability of the phenoxide leaving group is directly related to the acidity of its conjugate acid (the corresponding phenol). A more acidic phenol gives a more stable phenoxide anion, and thus a better leaving group.

The hydrolysis of p-nitrophenyl esters is a well-established model system for studying the kinetics of reactions involving the p-nitrophenoxide leaving group.[7] The rate of this reaction can be conveniently monitored spectrophotometrically by measuring the appearance of the intensely yellow p-nitrophenolate anion at around 400-410 nm.[7]

Comparative Reactivity in Alkaline Hydrolysis

We can infer the relative reactivity of the ether linkage in this compound by examining the extensive data on the alkaline hydrolysis of p-nitrophenyl esters. The rate of hydrolysis is a direct measure of the susceptibility of the ether/ester to nucleophilic attack and the stability of the resulting phenoxide.

The reactivity order for the corresponding phenoxy leaving groups in a nucleophilic substitution reaction is expected to follow the order of their acidity:

p-Nitrophenoxide > Phenoxide > p-Cresoxide

This is because the electron-withdrawing nitro group stabilizes the negative charge on the departing phenoxide, making it a better leaving group. Conversely, the electron-donating methyl group in p-cresol destabilizes the phenoxide, making it a poorer leaving group.

The cyclohexanol moiety in this compound is not directly attached to the aromatic ring and its electronic effect on the stability of the nitrophenoxide leaving group is expected to be minimal, being transmitted through the ether oxygen. Therefore, the reactivity of the ether linkage in this compound in nucleophilic substitution reactions is expected to be very similar to that of other p-nitrophenyl ethers and esters.

Experimental Protocols

To empirically validate the principles discussed above, the following experimental protocols are provided.

Synthesis of this compound

A plausible route for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or a similar substrate with a good leaving group.[6][8] In this case, we would react the sodium salt of 4-nitrophenol with a cyclohexyl derivative bearing a good leaving group. A more common variant for aryl ethers involves the reaction of a phenoxide with an activated aryl halide. For the synthesis of an aryl cyclohexyl ether, a palladium-catalyzed coupling reaction can be employed.[7]

Proposed Synthesis via Williamson Ether Synthesis:

  • Reactants: Cyclohexanol and 1-fluoro-4-nitrobenzene.

  • Base: A strong base such as sodium hydride (NaH) to deprotonate cyclohexanol.

  • Solvent: An aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclohexanol to a suspension of sodium hydride in anhydrous DMF at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium cyclohexoxide.

  • To this mixture, add a solution of 1-fluoro-4-nitrobenzene in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Cyclohexanol Cyclohexanol Deprotonation Deprotonation with NaH in DMF Cyclohexanol->Deprotonation Nitrobenzene 1-Fluoro-4-nitrobenzene SNAr Nucleophilic Aromatic Substitution Nitrobenzene->SNAr Deprotonation->SNAr Quench Quench with Water SNAr->Quench Extract Extraction with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Comparative Kinetic Analysis of Ether Hydrolysis

To quantitatively compare the reactivity of the 4-nitrophenoxy group as a leaving group, a kinetic study of the alkaline hydrolysis of this compound can be performed and the results compared to literature data for the hydrolysis of other p-nitrophenyl derivatives. The reaction is monitored by the increase in absorbance due to the formation of the p-nitrophenolate ion.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration

  • Buffer solution (e.g., phosphate or borate buffer) to maintain a constant pH

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Step-by-Step Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

  • Prepare a series of aqueous buffer solutions with a constant ionic strength and varying concentrations of NaOH.

  • Set the spectrophotometer to the wavelength of maximum absorbance for the p-nitrophenolate anion (typically around 400-410 nm).

  • Equilibrate the buffer/NaOH solution in a quartz cuvette in the thermostatted cell holder of the spectrophotometer.

  • Initiate the reaction by injecting a small aliquot of the stock solution of this compound into the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction medium.

  • Immediately begin recording the absorbance as a function of time.

  • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

  • The second-order rate constant (k_OH) for the hydroxide-catalyzed hydrolysis can be obtained from the slope of a plot of k_obs versus the concentration of hydroxide ion.

Diagram of Kinetic Analysis Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of This compound Mix Mix Reactants in Cuvette Stock->Mix Buffer Prepare NaOH/Buffer Solutions Buffer->Mix Spectro Set Spectrophotometer (λ ≈ 400-410 nm) Spectro->Mix Record Record Absorbance vs. Time Mix->Record Fit Fit Data to First-Order Exponential Equation Record->Fit k_obs Determine k_obs Fit->k_obs Plot Plot k_obs vs. [OH⁻] k_OH Determine Second-Order Rate Constant (k_OH) Plot->k_OH k_obs->Plot

Caption: Workflow for the kinetic analysis of ether hydrolysis.

Conclusion

The reactivity of this compound is a fascinating case study in the interplay of different functional groups within a single molecule. While it lacks the acidic proton characteristic of phenols, the presence of the 4-nitrophenoxy group renders the ether linkage susceptible to nucleophilic attack.

  • Acidity: this compound is not a phenol and does not possess a comparable acidic proton. Its hydroxyl group on the cyclohexyl ring is significantly less acidic than any of the compared phenol derivatives.

  • Reactivity in Nucleophilic Substitution: The reactivity of the ether linkage in this compound is primarily dictated by the excellent leaving group ability of the 4-nitrophenoxide anion. This is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the negative charge of the departing phenoxide. Consequently, the ether bond in this molecule is expected to be significantly more labile towards nucleophilic cleavage than the corresponding ethers of phenol or p-cresol.

This guide provides a robust framework for understanding and experimentally probing the reactivity of this unique molecule and its phenolic counterparts. The provided protocols offer a starting point for researchers to generate valuable quantitative data, contributing to a deeper understanding of structure-reactivity relationships in organic chemistry and drug development.

References

  • Nummert, V., et al. (2009). Kinetic study of the hydrolysis of substituted phenyl benzoates in aqueous solutions of Bu4NBr. Arkivoc, (xi), 199-213.
  • Badeliya, S. N. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. UNIT- II: Phenols.
  • Reusch, W. (2023, January 22). Acidity of Substituted Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(5), 427-434.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Taft, R. W. (1956). Separation of polar, steric, and resonance effects in reactivity. In Steric effects in organic chemistry (pp. 556-675). New York: Wiley.
  • Heist, C. A. (2019). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. International Research Journal of Engineering and Technology, 6(11), 133-140.
  • EPA. (1978). Method 420.
  • Apostică, A. G., et al. (2018). SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA. Bulletin of the Polytechnic Institute of Iasi. Chemistry and Chemical Engineering Section, 64(3-4), 9-16.
  • Pal, S., et al. (2014). Calculated nucleophilicity of phenols/thiophenols and experimental support for the order of nucleophilicity of phenols/thiophenols and their derivatives in the acetylation catalyzed by 2. RSC Advances, 4(86), 46243-46252.
  • Lide, D. R. (Ed.). (2009). CRC handbook of chemistry and physics (90th ed.). CRC press.
  • Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-(4-Nitrophenoxy)cyclohexan-1-ol

[1][2][3]

Executive Summary

Immediate Action Required: Treat 4-(4-Nitrophenoxy)cyclohexan-1-ol as a Non-Halogenated Organic Hazardous Waste . Critical Prohibition: Do NOT dispose of via sanitary sewer, trash, or autoclave.[1] The presence of the nitro group (

2

Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

This compound combines a nitro-aromatic ring with a cyclohexyl ether.[2] The disposal strategy is dictated by the thermal instability of the nitro group and the environmental persistence of the nitrophenoxy moiety.

ParameterSpecificationOperational Implication
Chemical Name This compoundPrimary Identifier
Functional Groups Nitro (

), Ether (

), Alcohol (

)
Nitro: Explosion risk with strong reducers.[3][4][1][5][6] Ether: Potential (low) peroxide formation on storage.[2]
Waste Stream Organic / Non-HalogenatedMust be segregated from halogenated solvents (e.g., DCM, Chloroform) to reduce disposal costs and prevent incinerator corrosion.[1]
RCRA Status Characteristic Waste (Toxic/Reactive)While not explicitly P-listed, it may degrade to 4-Nitrophenol (U170) , necessitating strict compliance [1].[1]
Key Hazards Irritant (Skin/Eye), Aquatic ToxicityPPE (Nitrile gloves, goggles) is mandatory during waste transfer.[1]

Pre-Disposal Stabilization & Segregation

Expert Insight: The majority of laboratory accidents occur not during synthesis, but during waste consolidation.[1][2] Incompatible mixtures are the primary cause.

A. Chemical Segregation (The "Self-Validating" System)

To prevent uncontrolled exothermic reactions in the waste container, you must segregate this compound from the following incompatible classes:

  • Strong Reducing Agents: (e.g., Lithium Aluminum Hydride, Sodium Borohydride).[1][2]

    • Mechanism:[1][7][8] Reduction of the nitro group to an amine is highly exothermic and can pressurize waste containers.[2]

  • Strong Oxidizers: (e.g., Peroxides, Nitric Acid).[1][2][9]

    • Mechanism:[1][7][8] Accelerates combustion; potential for spontaneous ignition [2].[2][9]

  • Strong Bases: (e.g., NaOH, KOH).[1][2]

    • Mechanism:[1][7][8] Can hydrolyze the ether linkage, releasing p-nitrophenoxide (toxic/explosive salt formation upon drying).[1][2]

B. Packaging Protocol
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[2] Avoid metal containers due to potential corrosion from degradation byproducts.[2]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[2]

  • Labeling: Label clearly as "Hazardous Waste - Organic - Non-Halogenated." Explicitly list "this compound" as a constituent.[2]

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound, ensuring compliance with EPA standards and laboratory safety protocols.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Pure Substance/Contaminated Debris)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Dissolved in Solvent)StateCheck->LiquidWasteSolutionContainerSolidContainer:Wide-Mouth HDPE JarSolidWaste->ContainerSolidSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidWaste->SolventCheckStreamNonHaloStream A:Non-Halogenated Organic WasteSolventCheck->StreamNonHaloNo (e.g., MeOH, EtOAc)StreamHaloStream B:Halogenated Organic WasteSolventCheck->StreamHaloYesContainerLiquidContainer:Safety Can / Glass BottleStreamNonHalo->ContainerLiquidStreamHalo->ContainerLiquidLabelingLabeling:List Constituent & Hazard ClassContainerSolid->LabelingContainerLiquid->LabelingFinalDisposalFinal Disposal:High-Temp IncinerationLabeling->FinalDisposal

Figure 1: Decision matrix for segregating and packaging this compound waste based on physical state and solvent composition.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spill Debris)[3]
  • Collection: Use a spark-proof scoop to transfer solids. Avoid generating dust, as nitro-aromatic dusts can be explosive in high concentrations.[1][2]

  • Container: Place in a wide-mouth HDPE jar.

  • Solvent Wash: If the solid is sticky or adherent, dissolve in a minimal amount of Acetone or Ethyl Acetate and treat as Liquid Waste (Scenario B).[2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[4]
  • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic or basic, neutralize carefully before adding to the waste container to prevent container degradation or secondary reactions.[1]

  • Solvent Compatibility:

    • Preferred: Methanol, Ethanol, Acetone, Ethyl Acetate.[1]

    • Avoid: Ethers (THF, Diethyl Ether) for long-term storage due to peroxide risks, unless inhibited.[1]

  • Consolidation: Pour into the "Non-Halogenated Organic" carboy. Record the volume added on the waste log immediately.

Emergency Protocols

In the event of accidental release.

Incident TypeProtocol Steps
Minor Spill (<100mL/g) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, safety goggles, lab coat).[1][2] 3. Absorb liquids with vermiculite or sand.[2] 4. Scoop solids gently. 5. Place all debris in a sealed bag labeled as hazardous waste.
Skin Exposure 1. Flush: Immediately wash with soap and water for 15 minutes.[3][2] 2. Alert: Nitro compounds can be absorbed through skin; monitor for signs of cyanosis (bluish skin) which indicates methemoglobinemia.[2]
Eye Exposure 1. Rinse: Flush with eyewash station for 15 minutes, holding eyelids open.[1][2] 2. Medical: Seek immediate medical attention.

References

  • U.S. Environmental Protection Agency (EPA). List of Hazardous Wastes (40 CFR Part 261).[2] Available at: [Link]

Personal Protective Equipment (PPE) & Handling Guide: 4-(4-Nitrophenoxy)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

4-(4-Nitrophenoxy)cyclohexan-1-ol is a bifunctional organic intermediate often employed in the synthesis of pharmaceutical candidates. Its structure combines a cyclohexanol ring (providing solubility and a nucleophilic handle) with a 4-nitrophenoxy moiety (introducing a chromophore and potential biological activity).

Operational Reality: While specific toxicological data for this exact CAS may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates treating this compound with the high-caution protocols reserved for nitro-aromatics . These compounds are known for potential methemoglobinemia induction and skin sensitization.

PropertyCharacteristic (Inferred/Analogous)Operational Implication
Physical State Solid (Powder/Crystalline)Dust inhalation risk; requires static control.
Color Off-white to pale yellowVisual contamination indicator.
Solubility DMSO, DCM, MethanolPermeation risk through standard latex gloves.
Primary Hazard Acute Toxicity (Oral/Dermal), IrritantZero-skin-contact policy is mandatory.

Hazard Identification: The "Why" Behind the Protocol

To ensure safety, we must understand the molecular drivers of risk. We do not blindly follow rules; we mitigate specific chemical behaviors.

  • The Nitro Group (-NO₂): The critical risk factor. Nitro-aromatics can be reduced metabolically to hydroxylamines, which oxidize hemoglobin to methemoglobin, reducing oxygen transport. Implication: Exposure symptoms may be delayed (cyanosis/blue lips).

  • The Ether Linkage (Ar-O-R): Generally stable, but increases lipophilicity compared to the parent phenol, potentially enhancing skin absorption.

  • The Alcohol Group (-OH): Increases polarity but does not negate the toxic potential of the nitro moiety. It acts as a primary site for further chemical functionalization.

PPE Matrix: Scale-Dependent Protection

Do not use a "one-size-fits-all" approach. Match your PPE to the scale of your operation.

Table 1: PPE Selection Matrix
Protection ZoneAnalytical Scale (< 100 mg) Preparative Scale (> 100 mg - 10 g) Rationale
Respiratory Fume Hood (Sash @ 18")Fume Hood + N95/P100 RespiratorPrevents inhalation of airborne particulates during weighing.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4 mil)High-Risk Gloving: Inner: Nitrile (4 mil)Outer: Long-cuff Nitrile or Laminate (Silver Shield)Nitrile offers good splash protection, but laminate is required for prolonged solvent exposure.
Ocular Safety Glasses with Side ShieldsChemical Splash GogglesGoggles seal against dust and splashes that glasses cannot block.
Body Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat + Tyvek SleevesProtects wrists/forearms during reaching; FR prevents solvent fire injury.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing
  • Objective: Transfer solid without generating aerosolized dust.

  • Protocol:

    • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. Nitro-aromatics can be static-prone, causing "jumping" powder.

    • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Technique: Use the "tap-and-settle" method. Do not dump powder. Allow dust to settle for 10 seconds before removing the weighing boat.

Phase B: Solubilization & Reaction
  • Objective: Dissolve the solid safely.

  • Protocol:

    • Solvent Choice: Dissolve in DMSO or DCM. Warning: DCM penetrates nitrile gloves rapidly (< 5 mins). If using DCM, change outer gloves immediately upon any splash.

    • Addition: Add solvent to the solid, not solid to solvent, to prevent "puffing" of the powder.

    • Labeling: Mark the flask clearly: "Warning: Nitro-Aromatic Intermediate - Toxic."

Phase C: Cleanup & Decontamination[3]
  • Objective: Neutralize residues.

  • Protocol:

    • Wipe Down: Use a solvent-soaked Kimwipe (Acetone/Ethanol) to wipe the balance area.

    • Waste Stream: Dispose of the wipe in Solid Hazardous Waste , not regular trash.

    • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure no skin contact with the outer surface.

Visualizations

Diagram 1: PPE Selection Logic

A decision tree to determine the necessary protection level based on task and scale.

PPE_Logic Start Start: Handling this compound StateCheck Is the substance Solid or Solubilized? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Solubilized (Liquid) StateCheck->LiquidPath ScaleCheck Mass Scale? SolidPath->ScaleCheck SolventCheck Solvent Type? LiquidPath->SolventCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale Level1 LEVEL 1 PPE: Double Nitrile Gloves Safety Glasses Fume Hood SmallScale->Level1 Level2 LEVEL 2 PPE: N95 Respirator + Hood Splash Goggles Double Nitrile LargeScale->Level2 Volatile High Permeation (DCM/THF) SolventCheck->Volatile Standard Standard (DMSO/MeOH) SolventCheck->Standard Level3 LEVEL 3 PPE: Laminate/Silver Shield Gloves Splash Goggles Fume Hood Volatile->Level3 Standard->Level1

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent permeation risks.

Diagram 2: Emergency Response Workflow

Immediate actions to take in case of exposure or spill.

Emergency_Response Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Inhalation Inhalation/Dust Type->Inhalation Spill Bench Spill Type->Spill ActionSkin 1. Remove Clothing 2. Wash 15 mins (Soap/Water) 3. Seek Medical (Cyanosis Check) Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Call Emergency Services Inhalation->ActionInhale ActionSpill 1. Evacuate Area 2. Don Full PPE (Goggles/Resp) 3. Absorb with Sand/Vermiculite 4. Incinerate Waste Spill->ActionSpill

Caption: Immediate response protocols for skin contact, inhalation, and laboratory spills.

Disposal Strategy

Never dispose of nitrophenoxy derivatives down the drain. They are harmful to aquatic life and persistent.[1][2][3][4]

  • Segregation: Collect all solid waste (weighing boats, gloves, paper towels) in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste: Combine reaction mother liquors into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.

  • Ultimate Fate: The only acceptable disposal method is High-Temperature Incineration equipped with scrubbers for nitrogen oxides (NOx).

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4-Nitrophenol. Retrieved from

  • Thermo Fisher Scientific. (2014). Safety Data Sheet: Cyclohexanol. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Amino-4-(3-nitrophenyl)cyclohexan-1-ol (Analogous Structure). National Library of Medicine. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 4-Nitrophenol. Retrieved from

(Note: Due to the specific nature of this compound, safety data is extrapolated from validated protocols for its constituent moieties, 4-nitrophenol and cyclohexanol, to ensure a conservative and safe handling standard.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.